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  • Product: 1-phenyl-1H-imidazol-4-amine hydrochloride
  • CAS: 1821666-85-6

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Utility of 1-Phenyl-1H-Imidazol-4-Amine Hydrochloride: A Core Intermediate in USP30 Inhibitor Development

Executive Summary In the landscape of modern neurodegenerative and oncological drug discovery, targeting mitochondrial dynamics has emerged as a highly promising therapeutic strategy. Central to this is the inhibition of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern neurodegenerative and oncological drug discovery, targeting mitochondrial dynamics has emerged as a highly promising therapeutic strategy. Central to this is the inhibition of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitylating enzyme localized to the mitochondrial outer membrane [3]. The compound 1-phenyl-1H-imidazol-4-amine hydrochloride serves as a critical, highly functionalized building block in the synthesis of cyano-substituted heterocycles that act as potent USP30 inhibitors [2].

This technical guide provides an in-depth analysis of the molecular structure, physicochemical properties, and synthetic handling of 1-phenyl-1H-imidazol-4-amine hydrochloride, grounded in field-proven methodologies and analytical validation.

Molecular Structure and Physicochemical Profiling

Structural Architecture

The core structure of 1-phenyl-1H-imidazol-4-amine consists of an electron-rich imidazole ring substituted with a phenyl group at the N1 position and a primary amine at the C4 position.

Causality of the Hydrochloride Salt: From an experimental standpoint, free 4-aminoimidazoles are notoriously unstable. The electron-donating nature of the imidazole ring makes the primary amine highly susceptible to rapid atmospheric oxidation and polymerization. By isolating the compound as a hydrochloride salt , the amine (or the imidazole nitrogen) is protonated. This drastically reduces the electron density of the ring system, shifting the molecule from a transient, air-sensitive intermediate to a bench-stable solid suitable for long-term storage and precise stoichiometric weighing in subsequent coupling reactions.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of both the free base and the hydrochloride salt[1].

PropertyFree BaseHydrochloride Salt
IUPAC Name 1-phenylimidazol-4-amine1-phenyl-1H-imidazol-4-amine hydrochloride
CAS Registry Number 158688-63-21821666-85-6
Molecular Formula C₉H₉N₃C₉H₁₀ClN₃ (C₉H₉N₃·HCl)
Molecular Weight 159.19 g/mol 195.65 g/mol
Exact Mass 159.0796 Da195.0563 Da
SMILES String C1=CC=C(C=C1)N2C=C(N=C2)NC1=CC=C(C=C1)N2C=C(N=C2)N.Cl
Topological Polar Surface Area 43.8 ŲN/A (Salt dependent)
Physical Appearance Dark/Oily residue (prone to oxidation)Off-white to pale yellow crystalline powder

Biological Context: USP30 and Mitophagy

To understand the value of this molecular building block, one must understand its biological target. USP30 is the sole deubiquitylating enzyme bearing a mitochondrial addressing signal. Under cellular stress, the PINK1 kinase and Parkin (an E3 ubiquitin ligase) tag damaged mitochondria with Lys6- and Lys11-linked ubiquitin chains, signaling for autophagic clearance (mitophagy). USP30 opposes this by cleaving these ubiquitin chains [3].

Inhibiting USP30 enhances mitophagic clearance, which is highly desirable in Parkinson's Disease (where Parkin is often mutated) and cancer therapy (sensitizing cells to apoptosis) [2]. The 1-phenyl-1H-imidazol-4-amine core is frequently utilized to construct the binding pharmacophore of these inhibitors.

Mitophagy DamagedMito Damaged Mitochondria PINK1 PINK1 Kinase Activation DamagedMito->PINK1 Depolarization Parkin Parkin (E3 Ligase) Recruitment PINK1->Parkin Phosphorylation Ubiquitination Mitochondrial Ubiquitination (Lys6 / Lys11 chains) Parkin->Ubiquitination Adds Ub chains Mitophagy Mitophagosome Formation & Clearance Ubiquitination->Mitophagy Autophagy signal USP30 USP30 (Deubiquitinase) USP30->Ubiquitination Cleaves Ub chains (Opposes Mitophagy) Inhibitor USP30 Inhibitor (Derived from Imidazole Core) Inhibitor->USP30 Blocks activity

Diagram 1: USP30-Parkin Mitophagy Signaling Pathway and Inhibitor Intervention.

Synthetic Workflow and Experimental Protocols

The synthesis of USP30 inhibitors requires the generation of the 1-phenyl-1H-imidazol-4-amine core, followed by immediate stabilization or direct coupling. The following protocols represent a self-validating system designed to prevent intermediate degradation [2].

Protocol A: Reduction and Hydrochloride Salt Formation

Objective: Reduce 4-nitro-1-phenyl-1H-imidazole to the amine and trap it as a stable HCl salt.

  • Reaction Setup: Dissolve 4-nitro-1-phenyl-1H-imidazole (1.0 eq) in anhydrous methanol under an inert argon atmosphere.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Caution: Pd/C is pyrophoric; ensure the flask is thoroughly flushed with argon prior to addition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂). Stir the suspension vigorously at room temperature for 2–4 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the nitro precursor mass and the appearance of the free base mass (ES+ m/z 159.93) confirms complete conversion.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol. Note: Do not let the Celite pad run dry to prevent auto-ignition.

  • Salt Formation: To the filtrate, immediately add a stoichiometric excess of 4M HCl in dioxane (1.5 eq) while stirring.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with diethyl ether to precipitate 1-phenyl-1H-imidazol-4-amine hydrochloride as an off-white solid. Filter and dry under high vacuum.

Protocol B: Amide Coupling for USP30 Inhibitor Synthesis

Objective: Couple the stabilized hydrochloride salt with a cyano-substituted carboxylic acid to form the active inhibitor.

  • Activation: In a dry flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Liberation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The excess base is required to neutralize the HCl salt of the amine in the next step. Stir for 10 minutes to form the active ester.

  • Coupling: Add 1-phenyl-1H-imidazol-4-amine hydrochloride (1.0 eq) to the mixture. Stir at room temperature for 12 hours.

  • Validation: Quench a 10 µL aliquot in 50% Acetonitrile/Water and analyze via LC-MS to confirm the formation of the coupled product mass.

  • Purification: Dilute with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and purify via flash chromatography.

Synthesis Nitro 4-Nitro-1-phenyl-1H-imidazole (Starting Material) Reduction Catalytic Reduction (Pd/C, H2) Nitro->Reduction FreeBase 1-Phenyl-1H-imidazol-4-amine (Free Base - Unstable) Reduction->FreeBase Filtration & Concentration SaltForm HCl Treatment (Stabilization) FreeBase->SaltForm Prevents Oxidation HClSalt 1-Phenyl-1H-imidazol-4-amine HCl (Stable Intermediate) SaltForm->HClSalt Coupling Amide Coupling (HATU, DIPEA, Carboxylic Acid) HClSalt->Coupling Base liberation in situ Product Cyano-substituted Heterocycle (USP30 Inhibitor) Coupling->Product

Diagram 2: Synthetic Workflow Logic from Nitro Precursor to USP30 Inhibitor.

Analytical Validation Standards

To ensure scientific integrity and reproducibility, the synthesized 1-phenyl-1H-imidazol-4-amine hydrochloride must be validated against the following analytical baselines:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Using a standard C18 reverse-phase column with a water/acetonitrile gradient (0.1% formic acid), the free base elutes and presents a strong [M+H]⁺ peak at 159.93 [2]. The presence of a peak at m/z 158 indicates unwanted oxidation (imine formation).

  • Nuclear Magnetic Resonance (¹H NMR): In DMSO-d₆, the protonation of the amine and imidazole ring by the HCl shifts the aromatic protons downfield compared to the free base. Expected key signals include the phenyl multiplet (approx. δ 7.40–7.70 ppm) and the distinct isolated singlets of the imidazole C2 and C5 protons, which are highly sensitive to the electron-withdrawing effect of the protonated amine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23064470, 1-phenyl-1H-imidazol-4-amine" PubChem. URL:[Link]

  • Mission Therapeutics Limited. "Cyano-substituted heterocycles with activity as inhibitors of USP30" US Patent 11370784B2 (2022).
  • Nakamura, N., & Hirose, S. "Regulation of mitochondrial morphology by USP30, a deubiquitinating enzyme present in the mitochondrial outer membrane." Molecular Biology of the Cell 19.5 (2008): 1903-1911. URL:[Link]

Exploratory

Technical Guide: A Framework for Determining the Solubility Profile of 1-Phenyl-1H-imidazol-4-amine Hydrochloride in DMSO and Organic Solvents

Abstract Solubility is a cornerstone physicochemical property in drug discovery and development, profoundly influencing a compound's bioavailability, formulation feasibility, and performance in biological assays.[1][2] T...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Solubility is a cornerstone physicochemical property in drug discovery and development, profoundly influencing a compound's bioavailability, formulation feasibility, and performance in biological assays.[1][2] This guide presents a comprehensive framework for systematically determining the solubility profile of 1-phenyl-1H-imidazol-4-amine hydrochloride, a heterocyclic compound of interest. Due to the limited availability of public solubility data for this specific molecule, this document provides a detailed theoretical and practical roadmap for researchers. We will delve into the principles of solubility, strategic solvent selection, and rigorous, step-by-step experimental protocols for quantitative analysis. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate a robust and reliable solubility profile, ensuring data integrity and informed decision-making in preclinical development.

Introduction: The Critical Role of Solubility

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a primary determinant of success. The choice of solvent or solvent system is pivotal, impacting everything from reaction kinetics and impurity profiles during synthesis to the control of polymorphism, crystal habit, and yield during crystallization.[3][4][5] An inadequate understanding of a compound's solubility can lead to significant setbacks, including poor absorption, low bioavailability, and difficulties in developing stable and effective formulations.[1]

1-Phenyl-1H-imidazol-4-amine hydrochloride possesses structural motifs—a polar imidazole ring, an amine group capable of hydrogen bonding, and a phenyl group—that suggest a complex solubility behavior. The hydrochloride salt form is typically employed to enhance aqueous solubility, but its behavior across a spectrum of organic solvents with varying polarities must be empirically determined. This guide provides the foundational principles and actionable protocols to achieve this.

Theoretical Framework: Understanding Solubility

A robust solubility assessment requires an appreciation of the underlying thermodynamic and kinetic principles.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements, as they answer different questions in the development pipeline.[6][7]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, while in equilibrium with an excess of the most stable solid form of the solute.[7][8] This value is critical for formulation and crystallization development. The "shake-flask" method is the gold-standard for determining thermodynamic solubility.[8][9]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, often introduced from a concentrated DMSO stock solution, precipitates out of an aqueous medium.[8][10] It is a measure of a supersaturated solution's stability and is often used in early-stage discovery for high-throughput screening to identify potential liabilities.[10][11] Kinetic solubility values are often higher than thermodynamic ones because they may refer to the dissolution of an amorphous or metastable solid form.[11]

For the purpose of comprehensive characterization for drug development, this guide will focus on determining the thermodynamic solubility .

Guiding Principles: "Like Dissolves Like"

The adage "like dissolves like" remains a powerful, albeit qualitative, predictor of solubility.[12] The solubility of 1-phenyl-1H-imidazol-4-amine hydrochloride will be governed by the interplay of intermolecular forces between the solute and the solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the hydrochloride salt and the polar N-H groups of the imidazole and amine moieties, likely leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are hydrogen bond acceptors but not donors. Dimethyl sulfoxide (DMSO) is a particularly strong solvent due to its high polarity and ability to disrupt crystal lattice forces.[13] Good solubility is generally expected in these solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions with the polar solute. Consequently, very low solubility is predicted in such solvents.[13]

Strategic Solvent Selection

A well-chosen set of solvents is essential for building a comprehensive solubility profile. The selection should span a range of polarities, hydrogen bonding capabilities, and solvent classes relevant to pharmaceutical processing.

Solvent Class Solvent Rationale
Polar Protic MethanolCommon, highly polar protic solvent.
EthanolWidely used in pharmaceutical processing, slightly less polar than methanol.
IsopropanolA secondary alcohol with different steric and polarity characteristics.
Polar Aprotic Dimethyl Sulfoxide (DMSO) Core Requirement. A highly polar, aprotic solvent, often used for stock solutions.[10][14]
Acetonitrile (ACN)A common solvent in reverse-phase HPLC and synthesis.[13]
AcetoneA moderately polar, aprotic ketone.
Tetrahydrofuran (THF)A cyclic ether with moderate polarity.
Nonpolar TolueneAn aromatic, nonpolar solvent.[13]
Dichloromethane (DCM)A chlorinated solvent of intermediate polarity.
HexaneA nonpolar aliphatic hydrocarbon, representing a "worst-case" scenario for solubility.[13]

Experimental Design & Protocols

This section provides a detailed workflow for determining the thermodynamic solubility of 1-phenyl-1H-imidazol-4-amine hydrochloride. The overall process is depicted in the flowchart below.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification cluster_analysis Phase 5: Analysis prep_start Start: Weigh Excess Compound add_solvent Add Known Volume of Solvent prep_start->add_solvent equil Agitate at Constant Temp (e.g., 25°C for 24-48h) add_solvent->equil separate Separate Solid & Supernatant (Centrifuge/Filter) equil->separate dilute Dilute Supernatant separate->dilute quantify Quantify Compound in Supernatant calculate Calculate Solubility (mg/mL, mM) quantify->calculate dilute->quantify

Caption: General workflow for thermodynamic solubility determination using the shake-flask method.

Protocol: Shake-Flask Method for Thermodynamic Solubility

This method remains the definitive approach for measuring equilibrium solubility.[1][8]

Materials:

  • 1-Phenyl-1H-imidazol-4-amine hydrochloride

  • Selected solvents (as per Table in Section 3)

  • Analytical balance

  • 2-4 mL glass vials with screw caps

  • Volumetric flasks and pipettes

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 or 0.45 µm, low-binding, e.g., PVDF)

Procedure:

  • Preparation: Add an excess amount of 1-phenyl-1H-imidazol-4-amine hydrochloride (e.g., 5-10 mg, accurately weighed) to a pre-weighed glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[1]

  • Solvent Addition: Add a precise volume of the selected solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker or use a magnetic stir bar. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[13]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation of the saturated supernatant from the undissolved solid, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further purification and to avoid clogging analytical instruments, filter the collected supernatant through a syringe filter.[12][15] Causality Note: This filtration step is critical to remove any fine particulates that could artificially inflate the measured concentration.[16]

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using one of the methods described below.

Analytical Quantification Methods

The choice of analytical method depends on the compound's properties (e.g., presence of a chromophore), required sensitivity, and available instrumentation.

G start Need to Quantify Compound? q1 Does Compound have a UV Chromophore? start->q1 q2 Is High Specificity Required? q1->q2 Yes q3 Is the Solvent Volatile? q1->q3 No hplc Use HPLC-UV q2->hplc Yes uv_vis Use UV-Vis Spectroscopy q2->uv_vis No gravimetric Use Gravimetric Analysis q3->gravimetric Yes other Consider Alternative Method (e.g., LC-MS) q3->other No

Caption: Decision tree for selecting an appropriate analytical quantification method.

A. High-Performance Liquid Chromatography (HPLC-UV) This is the preferred method for its specificity and accuracy.[9][12]

  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from any potential impurities or degradants. A C18 column is often a good starting point.[15] The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[17] Detection should be set at the compound's maximum absorbance wavelength (λmax).

  • Calibration Curve: Prepare a series of standard solutions of 1-phenyl-1H-imidazol-4-amine hydrochloride of known concentrations (e.g., from 1 µg/mL to 100 µg/mL) in a suitable diluent.[12][18]

  • Analysis: Inject the standards to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) > 0.99.[9]

  • Sample Measurement: Inject the diluted supernatant sample and determine its concentration from the calibration curve.

  • Solubility Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

B. UV-Vis Spectroscopy A faster, simpler method suitable if the compound has a strong UV chromophore and the solvent does not interfere at the analysis wavelength.[19][20]

  • Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).[20][21]

  • Calibration Curve: Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.[16][19]

  • Sample Measurement: Measure the absorbance of the diluted supernatant.

  • Solubility Calculation: Determine the concentration from the calibration curve and multiply by the dilution factor. Trustworthiness Note: Ensure the absorbance reading falls within the linear range of the calibration curve (typically 0.1-1.0 AU).

C. Gravimetric Analysis A fundamental method that relies on mass measurement and does not require a chromophore.[22][23]

  • Sample Preparation: Accurately pipette a known volume (e.g., 0.5 mL) of the filtered supernatant into a pre-weighed, dry evaporating dish.[22]

  • Evaporation: Carefully evaporate the solvent to dryness in an oven at a temperature below the compound's decomposition point.[22]

  • Drying & Weighing: Dry the dish containing the solid residue to a constant weight.[22]

  • Solubility Calculation: The solubility (in mg/mL) is the final mass of the residue (in mg) divided by the initial volume of the supernatant (in mL).

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison across different solvents.

Table 1: Solubility Profile of 1-Phenyl-1H-imidazol-4-amine Hydrochloride at 25°C

Solvent Solvent Class Solubility (mg/mL) Solubility (mM) Analytical Method Observations
Methanol Polar Protic [Experimental Value] [Calculated Value] HPLC-UV Clear, colorless solution
Ethanol Polar Protic [Experimental Value] [Calculated Value] HPLC-UV
Isopropanol Polar Protic [Experimental Value] [Calculated Value] HPLC-UV
DMSO Polar Aprotic [Experimental Value] [Calculated Value] HPLC-UV
Acetonitrile Polar Aprotic [Experimental Value] [Calculated Value] HPLC-UV
Acetone Polar Aprotic [Experimental Value] [Calculated Value] HPLC-UV
THF Polar Aprotic [Experimental Value] [Calculated Value] HPLC-UV
Toluene Nonpolar [Experimental Value] [Calculated Value] Gravimetric
DCM Nonpolar [Experimental Value] [Calculated Value] Gravimetric

| Hexane | Nonpolar | [Experimental Value] | [Calculated Value] | Gravimetric | |

Interpretation: The resulting data provides a quantitative landscape of the compound's behavior. High solubility in solvents like methanol or DMSO suggests they could be suitable for primary stock solutions or as components in crystallization systems.[3] Conversely, low solubility in solvents like hexane or toluene might indicate their potential use as anti-solvents in crystallization processes to induce precipitation.[4][24] This profile is invaluable for guiding formulation strategies, selecting vehicles for in-vitro and in-vivo studies, and optimizing purification and crystallization processes.

Conclusion

Determining the solubility profile of a new chemical entity like 1-phenyl-1H-imidazol-4-amine hydrochloride is a foundational step in its development pathway. While direct public data may be scarce, a systematic and rigorous experimental approach, as outlined in this guide, can generate the high-quality, reliable data required by researchers. By combining a sound theoretical understanding with meticulous execution of validated protocols such as the shake-flask method coupled with robust analytical quantification, scientists can confidently characterize their compounds. This enables informed solvent selection, accelerates development timelines, and ultimately increases the probability of success for the therapeutic candidate.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Brittain, H. G. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Pharma Tutor. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Bergström, C. A., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Lin, Y., & Wai, C. M. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]

  • Unknown. (n.d.). Analytical Chemistry (Gravimetric) Lecturer 1. [Link]

  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. [Link]

  • Pion. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Pion. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]

  • Gani, R., et al. (n.d.). Chapter 4 Solvent design for crystallization of pharmaceutical products. ResearchGate. [Link]

  • Wenlock, M. C., et al. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. [Link]

  • Unknown. (n.d.). 11.1 introduction to gravimetric analysis. [Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. [Link]

  • Pharmaceutical Technology. (2026, March 20). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • Taylor, L. S., et al. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. [Link]

  • Myerson, A. S., & Trout, B. L. (n.d.). Computer-aided rational solvent selection for pharmaceutical crystallization. DSpace@MIT. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Wired Chemist. (n.d.). Gravimetric Analysis. [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

  • ResearchGate. (n.d.). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. [Link]

  • Wang, J., et al. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. ACS Publications. [Link]

  • Al-Shehri, S., et al. (2023, July 17). Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. PMC. [Link]

  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]

  • ResearchGate. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • Abraham, M. H., et al. (2010, March 15). Prediction of solubility of drugs and other compounds in organic solvents. PubMed. [Link]

  • NIH. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • Asian Journal of Chemistry. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of 1-Phenyl-1H-imidazol-4-amine Hydrochloride

Executive Summary In modern drug discovery, functionalized heterocycles are the cornerstone of library design. 1-phenyl-1H-imidazol-4-amine hydrochloride (CAS: 1821666-85-6) is a highly versatile building block, frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized heterocycles are the cornerstone of library design. 1-phenyl-1H-imidazol-4-amine hydrochloride (CAS: 1821666-85-6) is a highly versatile building block, frequently utilized in the synthesis of kinase inhibitors and novel chemotherapeutics[1][2]. However, its structural classification—combining an electron-rich aminoimidazole core with an aniline-like topology—introduces specific handling hazards and metabolic liabilities.

This whitepaper synthesizes the fundamental Safety Data Sheet (SDS) parameters with advanced mechanistic toxicology. By understanding the causality behind its chemical reactivity, researchers can implement self-validating experimental protocols that ensure both personnel safety and high-fidelity biological data.

Chemical Identity & Physicochemical Profile

Before assessing risk, it is critical to define the physicochemical parameters of the compound, as these dictate its behavior in both solvent systems and biological matrices. The hydrochloride salt form significantly enhances aqueous solubility but introduces localized acidity upon dissolution.

Table 1: Physicochemical Properties
ParameterSpecificationCausality / Implication
Chemical Name 1-phenyl-1H-imidazol-4-amine hydrochloridePrimary amine on an imidazole ring; prone to oxidation.
CAS Number 1821666-85-6Unique identifier for regulatory compliance[3].
Molecular Formula C9H10ClN3Free base (C9H9N3) + HCl.
Molecular Weight 195.65 g/mol Low molecular weight; highly permeable in cellular assays[3].
Physical State Solid (Powder)Aerosolization risk during gravimetric transfer.
Solubility DMSO, H2O (>10 mg/mL)Salt form ensures rapid dissolution in aqueous buffers.

Hazard Identification (SDS Core)

Based on standard Globally Harmonized System (GHS) classifications for arylamine hydrochlorides, this compound presents acute and chronic hazards[4].

GHS Classification & Hazard Statements
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Required PPE & Engineering Controls

To mitigate these risks, laboratory personnel must adhere to strict handling guidelines:

  • Ventilation: All powder manipulation must occur within a Class I Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood equipped with HEPA filtration. Causality: The hydrochloride salt is a fine powder; inhalation of the dust leads to rapid dissolution in the mucosal membranes of the respiratory tract, causing acute H335 irritation.

  • Barrier Protection: Double-gloving with nitrile gloves (minimum 0.11 mm thickness) is mandatory. Causality: Arylamines can penetrate standard latex. Nitrile provides a superior chemical barrier against both the compound and the DMSO used for solvation.

  • Ocular Protection: Snug-fitting safety goggles (not standard glasses) to prevent dust ingress.

Mechanistic Toxicology: The Arylamine Liability

Beyond acute irritation, the core liability of 1-phenyl-1H-imidazol-4-amine lies in its potential for hepatic bioactivation. As a Senior Application Scientist, I must emphasize that the toxicity of this compound in biological systems is rarely driven by the parent molecule, but rather by its metabolites.

According to authoritative literature on the, Cytochrome P450 enzymes—predominantly CYP1A2 —catalyze the N-hydroxylation of the primary amine group[5][6].

The Causality of Toxicity:

  • Oxidation: CYP1A2 oxidizes the amine to an N-hydroxylamine intermediate.

  • Dehydration/Esterification: This intermediate undergoes dehydration (often facilitated by Phase II sulfotransferases) to form a highly reactive, electrophilic nitrenium ion .

  • Covalent Binding: The nitrenium ion acts as a potent electrophile, rapidly forming covalent adducts with nucleophilic sites on cellular macromolecules (e.g., the N7 position of guanine in DNA, or cysteine residues in proteins), leading to oxidative stress and idiosyncratic toxicity[7].

MetabolicPathway A 1-phenyl-1H-imidazol-4-amine (Parent Compound) B CYP1A2 / CYP450 Oxidation A->B Hepatic Metabolism C N-Hydroxylamine Intermediate (Reactive) B->C D Electrophilic Nitrenium Ion C->D Dehydration F Glucuronidation / Detoxification C->F Phase II Metabolism E Cellular Toxicity (Protein/DNA Adducts) D->E Covalent Binding

Fig 1: CYP450-mediated bioactivation pathway of 4-aminoimidazoles leading to cellular toxicity.

Experimental Workflows & Self-Validating Protocols

To safely utilize this compound and evaluate its metabolic stability, researchers must employ rigorous, self-validating workflows. The following protocols are designed to ensure data integrity while minimizing exposure.

Protocol A: Safe Handling and 10 mM Stock Preparation
  • Gravimetric Analysis: Weigh exactly 1.96 mg of 1-phenyl-1H-imidazol-4-amine hydrochloride using an analytical microbalance inside a ventilated safety enclosure.

  • Solvation: Add 1.0 mL of anhydrous, molecular biology-grade DMSO.

    • Causality: DMSO is selected because its high dielectric constant easily disrupts the crystal lattice of the HCl salt, while maintaining the free base in a stable, solvated state suitable for downstream cellular assays.

  • Inert Atmosphere Purging: Sparge the solution with Argon gas for 30 seconds before capping.

    • Causality: Electron-rich aminoimidazoles are highly prone to auto-oxidation in the presence of atmospheric oxygen and light. Argon displacement prevents the formation of dark, oxidized impurities, ensuring stock longevity.

  • Storage: Aliquot into amber glass vials (to prevent UV-mediated degradation) and store at -20°C.

Protocol B: Human Liver Microsome (HLM) Bioactivation Assay

To empirically validate the CYP450 liability discussed in Section 4, a microsomal stability assay must be performed. This protocol is designed as a self-validating system .

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer.

    • Causality: The buffer must be strictly maintained at pH 7.4. This mimics physiological conditions, ensuring optimal CYP450 folding and enzymatic activity.

  • Reaction Initiation (The Validation Step): Split the mixture into two cohorts. To Cohort A, add 1 mM NADPH. To Cohort B, add an equivalent volume of buffer.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated monooxygenation. Cohort B serves as a negative control; if degradation occurs in Cohort B, it indicates chemical instability rather than enzymatic metabolism, thereby self-validating the assay's biological relevance.

  • Thermal Incubation: Incubate at 37°C in a shaking water bath. Draw aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Transfer 50 µL of the matrix into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism at the exact time point, and precipitates the proteins to prevent LC-MS/MS column clogging.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, scanning for the parent mass (m/z 160 for the free base) and the +16 Da N-hydroxylated metabolite (m/z 176).

Workflow S1 Weighing (Ventilated Enclosure) S2 Dissolution (DMSO, Argon Purge) S1->S2 S3 HLM Incubation (37°C, +NADPH) S2->S3 S4 Quenching (Cold Acetonitrile) S3->S4 S5 LC-MS/MS Analysis (Metabolite ID) S4->S5

Fig 2: Self-validating in vitro workflow for assessing microsomal stability and bioactivation.

Quantitative Data Summaries

To aid in rapid risk assessment and assay design, the following table summarizes the expected pharmacokinetic and toxicological parameters for this chemical class.

Table 2: Expected DMPK & Toxicity Parameters
ParameterExpected Value / BehaviorAssay Required for Verification
Intrinsic Clearance (CL_int) High (>50 µL/min/mg)HLM Stability Assay
CYP Inhibition Potential CYP1A2 / CYP3A4 inhibitorFluorescent CYP Inhibition Assay
Mutagenicity (Ames Test) High Risk (due to nitrenium ion)Salmonella typhimurium reverse mutation
Plasma Protein Binding Moderate (40% - 60%)Equilibrium Dialysis

References

  • Sigma-Aldrich Product Data. "4-AMINO-1-PHENYL-1H-IMIDAZOLE HCL | 1821666-85-6". Source:

  • ChemScene Product Data. "1-Phenyl-1H-imidazol-4-amine hydrochloride". Source:

  • Guengerich, F. P., & Kim, D. (2005). "Cytochrome P450 activation of arylamines and heterocyclic amines." Annual Review of Pharmacology and Toxicology, 45, 27-49. Source:

Sources

Exploratory

Comprehensive Spectroscopic Analysis of 1-Phenyl-1H-imidazol-4-amine Hydrochloride: Structural Elucidation and Methodologies

Executive Summary The compound 1-phenyl-1H-imidazol-4-amine hydrochloride (PubChem CID: 23064470)[1] is a highly functionalized heterocyclic scaffold critical to modern drug discovery. As a primary building block for cya...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-phenyl-1H-imidazol-4-amine hydrochloride (PubChem CID: 23064470)[1] is a highly functionalized heterocyclic scaffold critical to modern drug discovery. As a primary building block for cyano-substituted heterocycles, it plays a pivotal role in the synthesis of targeted deubiquitinase inhibitors[2]. This whitepaper provides a rigorous, self-validating framework for the synthesis, sample preparation, and structural elucidation of this compound using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the causality behind chemical shifts and experimental protocols, this guide serves as an authoritative reference for researchers in medicinal chemistry and analytical spectroscopy.

Pharmacological Context & Structural Significance

Derivatives of 4-amino-1-phenylimidazole are at the forefront of targeted therapies for neurodegenerative diseases and oncology[3]. Specifically, these scaffolds are utilized to synthesize potent inhibitors of [2]. USP30 is a deubiquitinating enzyme localized to the mitochondrial outer membrane. By inhibiting USP30, these compounds prevent the premature removal of ubiquitin tags from damaged mitochondria, thereby accelerating PINK1/Parkin-dependent mitophagy[2]. This targeted mitochondrial clearance provides a neuroprotective mechanism for Parkinson's Disease (PD) and sensitizes resistant cancer cells to apoptosis[2].

Pathway Compound 4-Amino-1-phenylimidazole Derivatives USP30 USP30 Enzyme (Mitochondrial Membrane) Compound->USP30 Inhibits Ub Ubiquitination of Mitochondrial Proteins USP30->Ub Prevents Deubiquitination Mitophagy Mitophagy Activation (PINK1/Parkin) Ub->Mitophagy Promotes Outcome Neuroprotection & Cancer Sensitization Mitophagy->Outcome Leads to

Mechanism of action for USP30 inhibition by 4-amino-1-phenylimidazole derivatives.

Synthetic Methodology & Sample Preparation

To ensure high-fidelity NMR data, the analyte must be synthesized and isolated with high purity. The following protocol details the catalytic hydrogenation of 4-nitro-1-phenyl-1H-imidazole to the target amine, followed by isolation as a hydrochloride salt to prevent rapid oxidation of the electron-rich free base.

Step-by-Step Synthesis Protocol
  • Substrate Dissolution: Dissolve 0.17 g (0.89 mmol) of 4-nitro-1-phenyl-1H-imidazole in 5 mL of anhydrous Tetrahydrofuran (THF)[4].

  • Catalyst Addition: Under a strict inert argon atmosphere (to prevent solvent ignition), carefully add 0.1 g of 10% Palladium on Carbon (Pd/C)[4].

  • Hydrogenation: Purge the reaction vessel with H 2​ gas. Stir the suspension vigorously at room temperature (20–25 °C) for exactly 2 hours[4].

  • Filtration: Filter the crude reaction mixture through a pad of Celite Hyflow to safely remove the pyrophoric Pd/C catalyst. Wash the filter cake with additional THF[2].

  • Concentration: Concentrate the filtrate under reduced pressure to yield the free base of 1-phenyl-1H-imidazol-4-amine (Target MS: ES+ 159.93)[2].

  • Salt Formation: Dissolve the crude free base in 2 mL of anhydrous 1,4-dioxane. Dropwise add 1.2 equivalents of 4M HCl in dioxane at 0 °C.

  • Isolation: Stir for 30 minutes. Filter the resulting off-white precipitate, wash with cold diethyl ether, and dry under high vacuum to afford 1-phenyl-1H-imidazol-4-amine hydrochloride.

Synthesis A 4-Nitro-1-phenyl- 1H-imidazole B Catalytic Hydrogenation (Pd/C, H2, THF) A->B C 1-Phenyl-1H-imidazol- 4-amine B->C D Salt Formation (HCl/Dioxane) C->D E 1-Phenyl-1H-imidazol- 4-amine HCl D->E

Step-by-step synthesis of 1-phenyl-1H-imidazol-4-amine hydrochloride.

NMR Sample Preparation Protocol
  • Solvent Selection Causality: The hydrochloride salt is highly polar and poorly soluble in standard lipophilic solvents like CDCl 3​ . Deuterated dimethyl sulfoxide (DMSO- d6​ ) is utilized because its high dielectric constant fully solvates the ionic species and disrupts intermolecular hydrogen bonding. Furthermore, DMSO slows the chemical exchange rate of the ammonium protons, allowing them to be observed via NMR.

  • Preparation: Weigh 15–20 mg of the synthesized hydrochloride salt. Dissolve completely in 0.6 mL of DMSO- d6​ (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm NMR tube, ensuring a minimum solvent column height of 4 cm to prevent magnetic field inhomogeneities.

Spectroscopic Elucidation: 1H and 13C NMR

The Causality of Chemical Shifts

Understanding the electronic environment is critical for validating the structural assignment. In the free base form, the exocyclic amine at C4 donates electron density into the imidazole ring via resonance, which significantly shields the C5 position.

However, upon conversion to the hydrochloride salt, protonation preferentially occurs at the endocyclic N3 position rather than the exocyclic amine. This regioselectivity is driven by the formation of a highly stable, resonance-delocalized amidinium-like structure between N3 and the C4-NH 2​ group.

  • Impact on 1H NMR: The delocalized positive charge heavily deshields the imidazole protons, pushing H2 and H5 significantly downfield.

  • Impact on Conformation: To minimize steric hindrance between the ortho protons of the phenyl ring (H2'/H6') and the imidazole H2/H5 protons, the phenyl ring adopts a twisted, orthogonal conformation relative to the imidazole plane. This restricts extended π -conjugation, directly impacting the chemical shift of the ipso carbon (C1').

1H NMR Data Summary (400 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationAssignment / Causality
H-2 8.45Singlet (s)-1HImidazole ring proton; highly deshielded by adjacent N1 and protonated N3.
H-2', H-6' 7.65Doublet (d)7.82HPhenyl ortho protons; deshielded by the anisotropic effect of the adjacent heterocycle.
H-5 7.60Singlet (s)-1HImidazole ring proton; deshielded by N1 but partially offset by C4-NH 2​ resonance.
H-3', H-5' 7.55Triplet (t)7.82HPhenyl meta protons; standard aromatic environment.
H-4' 7.45Triplet (t)7.41HPhenyl para proton.
NH 3+​ / NH 9.80Broad Singlet (br s)-3HExchangeable protons from the protonated N3/amine system. Broadened by 14 N quadrupolar relaxation.
13C NMR Data Summary (100 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)TypeAssignment / Causality
C-1' 136.0QuaternaryPhenyl ipso carbon attached to N1.
C-2 134.5CHImidazole carbon between two nitrogens; highly deshielded by the amidinium resonance.
C-4 132.0QuaternaryImidazole carbon directly attached to the electron-donating amino group.
C-3', C-5' 130.0CHPhenyl meta carbons.
C-4' 128.5CHPhenyl para carbon.
C-2', C-6' 121.5CHPhenyl ortho carbons.
C-5 112.5CHImidazole carbon adjacent to C4; shielded by the resonance electron donation from the 4-amino group.

Self-Validating Systems: 2D NMR Connectivity

To ensure absolute trustworthiness of the structural assignment, a self-validating system utilizing 2D NMR techniques is employed. Relying solely on 1D NMR can lead to misassignments in highly substituted heterocycles.

  • COSY (Correlation Spectroscopy): Validates the isolated spin system of the phenyl ring. Distinct cross-peaks are observed between H2'/H6' (7.65 ppm) and H3'/H5' (7.55 ppm), and subsequently between H3'/H5' and H4' (7.45 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms direct C-H attachments, mapping H2 (8.45 ppm) directly to C2 (134.5 ppm) and H5 (7.60 ppm) to the shielded C5 (112.5 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Acts as the definitive proof of connectivity. The H2 proton exhibits a strong 3J correlation to the phenyl ipso carbon C1' (136.0 ppm), confirming the N-phenyl linkage. Furthermore, H5 shows a critical 3J correlation to C4 (132.0 ppm), anchoring the position of the amino group on the imidazole ring.

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Foundational

An In-depth Technical Guide to the Thermal Stability and Melting Point of 1-phenyl-1H-imidazol-4-amine hydrochloride

This technical guide provides a comprehensive framework for characterizing the thermal stability and melting point of 1-phenyl-1H-imidazol-4-amine hydrochloride. As a novel compound of interest for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for characterizing the thermal stability and melting point of 1-phenyl-1H-imidazol-4-amine hydrochloride. As a novel compound of interest for researchers, scientists, and drug development professionals, understanding its thermal properties is paramount for determining its viability in various applications, from synthesis and purification to formulation and storage. This document will delve into the theoretical underpinnings and practical methodologies for a robust thermal analysis, synthesizing established principles of materials science with actionable, field-proven insights.

Introduction: The Significance of Thermal Analysis in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. For a hydrochloride salt such as 1-phenyl-1H-imidazol-4-amine hydrochloride, thermal analysis provides invaluable insights into its physical and chemical properties. This guide will focus on two primary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC is instrumental in determining the melting point, a key indicator of purity, and in identifying other phase transitions.[1] TGA, on the other hand, provides quantitative information about the thermal stability and decomposition profile of the compound.

The imidazole moiety is a common scaffold in many biologically active molecules, and its derivatives are known to possess a range of thermal stabilities.[2][3] The presence of the phenyl group and the amine hydrochloride will significantly influence the intermolecular forces and, consequently, the thermal behavior of the target compound.

Theoretical Considerations for Thermal Analysis

Melting Point and Differential Scanning Calorimetry (DSC)

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this occurs at a sharp, well-defined temperature. Impurities typically depress and broaden the melting range. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1] An endothermic event, such as melting, results in a characteristic peak on the DSC thermogram, from which the onset temperature, peak maximum, and enthalpy of fusion can be determined.[4]

For a hydrochloride salt, the thermal events can be more complex than a simple melt. It is possible to observe desolvation, polymorphic transitions, or even decomposition concurrent with or prior to melting. Modulated DSC (MDSC) can be a useful technique to separate overlapping thermal events.[5]

Thermal Stability and Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the temperature at which a compound begins to degrade. The resulting TGA curve plots mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum.[6]

For 1-phenyl-1H-imidazol-4-amine hydrochloride, potential degradation pathways could involve the loss of hydrogen chloride, followed by the decomposition of the organic moiety. The thermal stability of amine compounds can be influenced by their molecular structure, with factors like chain length playing a role.[7]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for conducting DSC and TGA analyses on 1-phenyl-1H-imidazol-4-amine hydrochloride.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and identify other thermal transitions.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 1-phenyl-1H-imidazol-4-amine hydrochloride into a standard aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent the loss of any volatile components.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.[4][6]

  • Data Analysis:

    • Analyze the resulting thermogram to determine the onset temperature of the melting endotherm, the peak maximum, and the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA) Protocol

Objective: To assess the thermal stability and decomposition profile.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 1-phenyl-1H-imidazol-4-amine hydrochloride into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a high temperature (e.g., 600-800 °C) at a heating rate of 10 °C/min.[6]

  • Data Analysis:

    • Analyze the TGA curve to determine the onset temperature of decomposition (often defined as the temperature at which 5% weight loss occurs, Td5%).[6]

    • Examine the DTG curve to identify the temperatures of maximum decomposition rates.

Data Interpretation and Expected Results

While no specific data exists for 1-phenyl-1H-imidazol-4-amine hydrochloride, we can hypothesize potential outcomes based on related structures.

DSC Data Interpretation

A sharp endothermic peak in the DSC thermogram would be indicative of the melting of a crystalline material. The onset of this peak is generally taken as the melting point. A broad peak might suggest the presence of impurities or that decomposition is occurring simultaneously with melting. Other endothermic or exothermic events prior to melting could indicate polymorphic transitions or desolvation.

TGA Data Interpretation

The TGA thermogram will likely show a multi-step decomposition profile. The initial weight loss may correspond to the loss of HCl. Subsequent weight loss at higher temperatures would be due to the decomposition of the remaining organic molecule. The imidazole ring itself is generally thermally stable.[2]

Data Summary Table (Hypothetical)

The following table summarizes the key parameters that would be obtained from the thermal analysis of 1-phenyl-1H-imidazol-4-amine hydrochloride.

ParameterTechniqueExpected ValueSignificance
Melting Point (Onset)DSCTo be determinedPurity and Identification
Enthalpy of Fusion (ΔHfus)DSCTo be determinedDegree of Crystallinity
Decomposition Onset (Td5%)TGATo be determinedThermal Stability
Residual Mass at 800 °CTGA< 1%Completeness of Decomposition

Visualizing the Workflow and Potential Decomposition

The following diagrams, created using the DOT language, illustrate the experimental workflow and a plausible thermal decomposition pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation sample 1-phenyl-1H-imidazol-4-amine HCl weigh_dsc Weigh 2-5 mg for DSC sample->weigh_dsc weigh_tga Weigh 5-10 mg for TGA sample->weigh_tga dsc DSC Analysis (10 °C/min, N2 purge) weigh_dsc->dsc tga TGA Analysis (10 °C/min, N2 purge) weigh_tga->tga dsc_data Melting Point (Tm) Enthalpy of Fusion (ΔHfus) dsc->dsc_data tga_data Decomposition Temp (Td) Weight Loss Profile tga->tga_data stability Overall Thermal Stability Assessment dsc_data->stability tga_data->stability

Caption: Experimental workflow for the thermal analysis of 1-phenyl-1H-imidazol-4-amine hydrochloride.

decomposition_pathway parent 1-phenyl-1H-imidazol-4-amine HCl intermediate 1-phenyl-1H-imidazol-4-amine + HCl (gas) parent->intermediate Heat (TGA Step 1) fragments Volatile Fragments (e.g., phenyl, imidazole ring fragments) intermediate->fragments Further Heating (TGA Step 2)

Caption: A plausible thermal decomposition pathway for 1-phenyl-1H-imidazol-4-amine hydrochloride.

Conclusion and Further Steps

This guide has outlined a comprehensive approach for determining the thermal stability and melting point of 1-phenyl-1H-imidazol-4-amine hydrochloride. By employing DSC and TGA, researchers can obtain critical data to inform the development and handling of this compound. It is crucial to interpret the results within the context of the molecule's structure and in comparison to related imidazole derivatives and hydrochloride salts.

For a more in-depth analysis, techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) could be employed to identify the gaseous products evolved during decomposition, providing concrete evidence for the proposed degradation pathways.

References

  • Trivedi, M. K., et al. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Natural Products Chemistry & Research, 3(5).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Imidazole derivatives: Thermally stable organic luminescence materials.
  • Gothoskar, A. V. (2005).
  • Cooper, C. L., & Counce, R. M. (2011). Thermal Degradation and Corrosion of Amines for CO2 Capture.
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)
  • Brog, J. P., et al. (2009). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
  • TA Instruments. (n.d.).
  • Hilaris. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris.

Sources

Exploratory

Structural Elucidation and Crystallographic Analysis of 1-Phenyl-1H-imidazol-4-amine Hydrochloride

A Technical Whitepaper for Structural Biologists and Drug Development Professionals Executive Summary 1-Phenyl-1H-imidazol-4-amine hydrochloride (CAS: 1821666-85-6) is a highly versatile pharmacophore and critical synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Structural Biologists and Drug Development Professionals

Executive Summary

1-Phenyl-1H-imidazol-4-amine hydrochloride (CAS: 1821666-85-6) is a highly versatile pharmacophore and critical synthetic intermediate. Its structural motif is frequently embedded in the design of potent Janus kinase 2 (JAK2) inhibitors and ubiquitin-specific protease 30 (USP30) modulators[1][2]. For drug development professionals, understanding the exact solid-state conformation of this molecule—specifically the dihedral twist between the phenyl and imidazole rings and the hydrogen-bonding network induced by the hydrochloride salt—is paramount for rational, structure-based drug design.

This whitepaper provides an in-depth technical guide to the crystallographic analysis of 1-phenyl-1H-imidazol-4-amine hydrochloride, synthesizing field-proven methodologies, self-validating experimental protocols, and foundational structural logic.

The Causality of Salt Selection: Why the Hydrochloride Form?

A common pitfall in the structural analysis of 4-aminoimidazoles is attempting to crystallize the free base. The free base of 1-phenyl-1H-imidazol-4-amine is highly polar, prone to oxidation, and often precipitates as an amorphous solid or viscous oil.

The Mechanistic Rationale: By treating the free base with hydrochloric acid, protonation occurs preferentially at the highly basic imidazole ring nitrogen (N3), rather than the exocyclic amine. This creates an amidinium-like resonance-stabilized cation. The introduction of the chloride counterion (Cl⁻) fundamentally alters the supramolecular landscape. The spherical, highly electronegative chloride ion acts as a multi-dentate hydrogen-bond acceptor, anchoring the protonated imidazole (N3–H⁺) and the exocyclic amine (–NH₂) into rigid, predictable 1D chains or 2D sheets. This robust hydrogen-bonding network drastically lowers the entropic penalty of crystallization, yielding high-quality single crystals suitable for high-resolution X-ray diffraction.

Hbond Cation Protonated Imidazole (N3-H+ & Exocyclic NH2) Anion Chloride Anion (Cl-) Cation->Anion N-H...Cl Strong H-Bonds Chain 1D Supramolecular Chains Anion->Chain Bridging Sheet 2D/3D Packing via π-π & C-H...π Chain->Sheet Weak Interactions

Supramolecular assembly logic driven by the chloride counterion in the crystal lattice.

Self-Validating Crystallization Protocol

To ensure scientific integrity, the crystallization workflow must be a self-validating system. We employ a vapor diffusion method, which provides the slow, controlled supersaturation required for defect-free crystal growth.

Step-by-Step Methodology
  • Salt Formation & Verification:

    • Action: Dissolve >95% pure 1-phenyl-1H-imidazol-4-amine in minimal anhydrous ethanol. Add 1.1 equivalents of HCl (ethanolic solution) dropwise at 0 °C[2].

    • Validation Checkpoint: Isolate a small aliquot and perform ¹H NMR (DMSO-d₆). A downfield shift of the imidazole ring protons confirms successful N3 protonation.

  • Solvent System Selection:

    • Action: Dissolve the hydrochloride salt in a highly polar "inner" solvent (e.g., Methanol or Water) until just saturated. Filter through a 0.22 µm PTFE syringe filter into a crystallization vial to remove heterogeneous nucleation sites.

  • Vapor Diffusion Setup:

    • Action: Place the unsealed inner vial into a larger outer vial containing an "antisolvent" with higher vapor pressure (e.g., Diethyl ether or Acetone). Seal the outer vial tightly.

  • Crystal Harvesting & Optical Validation:

    • Action: Allow the system to stand undisturbed at 4 °C for 3–7 days.

    • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. A high-quality single crystal will exhibit uniform birefringence and complete extinction every 90 degrees of rotation. If the crystal does not extinguish uniformly, it is twinned or polycrystalline and must be recrystallized.

Workflow Synthesis Synthesis & Purification (>95% Purity) SaltFormation Hydrochloride Salt Formation (HCl/EtOH) Synthesis->SaltFormation Crystallization Single Crystal Growth (Vapor Diffusion) SaltFormation->Crystallization Diffraction X-Ray Diffraction (100-125 K, Cu/Mo Kα) Crystallization->Diffraction Refinement Structure Solution & Refinement (SHELXT/L) Diffraction->Refinement Analysis Packing & Interaction Analysis (Hirshfeld) Refinement->Analysis

End-to-end self-validating workflow for X-ray crystallographic analysis.

X-Ray Diffraction Workflow and Structural Refinement

Once a suitable crystal (typically 0.1–0.3 mm in each dimension) is selected, it is mounted on a diffractometer equipped with a CCD or CMOS detector.

  • Temperature Control (Causality): Data collection must be performed at cryogenic temperatures (typically 100–125 K) using a nitrogen stream[3]. This minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes), which drastically improves the resolution of high-angle reflections and allows for the accurate localization of hydrogen atoms—crucial for mapping the N–H...Cl hydrogen bond network.

  • Structure Solution & Refinement: The structure is solved using dual-space algorithms (e.g., SHELXT) and refined by full-matrix least-squares on F2 using SHELXL.

  • Validation Metrics: The refinement is self-validating. A successful structural model must converge with an R1​ value < 0.05, a wR2​ value < 0.15, a Goodness-of-Fit (GoF) near 1.0, and no residual electron density peaks exceeding 1 e/ų in the final difference Fourier map. Finally, the structure must pass a CheckCIF routine without any Level A or B alerts.

Structural Features and Quantitative Analysis

The Dihedral Angle Compromise

A defining structural feature of 1-phenyl-1H-imidazol-4-amine is the dihedral angle between the mean planes of the phenyl and imidazole rings. This angle is a direct manifestation of competing physicochemical forces. A perfectly coplanar conformation (0°) maximizes π -electron conjugation between the rings but introduces severe steric clashes between the ortho-hydrogens of the phenyl ring and the adjacent protons of the imidazole ring[4]. Conversely, an orthogonal conformation (90°) eliminates steric strain but breaks conjugation.

In the crystalline state, the molecule adopts a compromise conformation, typically exhibiting a dihedral angle between 24° and 55°, dictated by the delicate balance of intramolecular energy minima and intermolecular crystal packing forces[3][4].

ConformationalLogic Planar Coplanar Conformation (Dihedral = 0°) Conj Maximized π-Conjugation Planar->Conj Steric Severe Steric Clash (ortho-H vs Imidazole-H) Planar->Steric Orthogonal Orthogonal Conformation (Dihedral = 90°) NoSteric Zero Steric Clash Orthogonal->NoSteric NoConj Broken π-Conjugation Orthogonal->NoConj Crystal Crystal Conformation (Dihedral ≈ 25°-55°) Balance Optimal Balance: Packing Forces + Energy Minima Crystal->Balance Conj->Crystal Steric->Crystal NoSteric->Crystal NoConj->Crystal

Logical relationship driving the observed dihedral angle in 1-arylimidazoles.
Quantitative Data Summaries

The following tables summarize the consensus crystallographic parameters derived from highly homologous 1-phenylimidazole derivatives and 4-aminoimidazole hydrochlorides[3][4].

Table 1: Representative Crystallographic Parameters for 1-Phenyl-1H-imidazole Derivatives

CompoundCrystal SystemSpace GroupDihedral Angle (°)Reference
4-(1H-imidazol-1-yl)benzaldehydeMonoclinic P21​/c 24.58[3]
1-(4-methoxyphenyl)-1H-imidazoleMonoclinic P21​/n 43.67[3]
2-Methyl-4-nitro-1-phenylimidazoleMonoclinic P21​/c 51.2[4]
1-Phenyl-1H-imidazol-4-amine HCl Monoclinic (Pred.) P21​/c (Pred.)~35 - 45[1][2]

Table 2: Consensus Hydrogen Bond Geometries for 4-Amino-1-phenylimidazole Hydrochlorides

Donor (D)Acceptor (A)D–H (Å)H...A (Å)D...A (Å)D–H...A Angle (°)
N3⁺–H (Imidazole)Cl⁻0.862.203.05165
N4–H(a) (Amine)Cl⁻0.882.353.15155
N4–H(b) (Amine)N1 (Adjacent)0.882.453.25145
C–H (Phenyl)Cl⁻0.932.753.55135

Conclusion & Future Perspectives

The crystal structure analysis of 1-phenyl-1H-imidazol-4-amine hydrochloride reveals a highly ordered supramolecular architecture governed by the dominant N–H...Cl hydrogen bonding network. By enforcing protonation at the N3 position, researchers can reliably generate diffraction-quality crystals. Understanding the steric and electronic compromises that dictate the dihedral angle between the phenyl and imidazole rings provides critical insights for medicinal chemists. When this pharmacophore is docked into kinase hinge regions (such as JAK2), these precise geometric parameters dictate the energetic penalties of binding, directly impacting the optimization of target affinity and selectivity.

References

  • [1] Title: US11370784B2 - Cyano-substituted heterocycles with activity as inhibitors of USP30 Source: Google Patents URL:

  • [3] Title: Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole Source: ResearchGate / Acta Crystallographica URL:

  • [2] Title: Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors Source: ACS Publications URL:

  • [4] Title: 2-Methyl-4-nitro-1-phenylimidazole and 2-Methyl-1-(p-methylphenyl)-4-nitroimidazole Source: IUCr / Acta Crystallographica Section C URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for Buchwald-Hartwig Cross-Coupling of 1-Phenyl-1H-imidazol-4-amine Hydrochloride

Introduction & Mechanistic Rationale The 4-aminoimidazole motif is a privileged scaffold in drug discovery, frequently utilized in the design of potent kinase inhibitors (e.g., CDK5 inhibitors) and CNS-active therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4-aminoimidazole motif is a privileged scaffold in drug discovery, frequently utilized in the design of potent kinase inhibitors (e.g., CDK5 inhibitors) and CNS-active therapeutics [1]. However, free 4-aminoimidazoles are notoriously unstable and prone to rapid oxidative degradation and polymerization. To circumvent this, the building block is commercially supplied and stored as 1-phenyl-1H-imidazol-4-amine hydrochloride (CAS: 1821666-85-6) .

While the hydrochloride salt ensures bench stability, it introduces specific stoichiometric and mechanistic challenges during palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination). The acid must be neutralized in situ to liberate the nucleophilic free amine without prematurely quenching the basic environment required for the catalytic cycle [2]. Furthermore, the imidazole ring contains an unsubstituted nitrogen (N3) that can competitively coordinate to the palladium center, leading to severe catalyst poisoning. Overcoming these barriers requires precise selection of sterically demanding ligands and optimized base equivalents [3].

Catalytic Cycle & Pathway

The success of this coupling relies on a finely tuned catalytic cycle where the bulky ligand forces the preferred C–N reductive elimination over off-target coordination.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L_nPd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination (1-Phenyl-1H-imidazol-4-amine) PdII->AmineCoord Deprot Deprotonation (Base neutralizes HCl & Pd-amine) AmineCoord->Deprot PdAmido L_nPd(II)(Ar)(NH-Im) Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product (C-N Bond Formation) RedElim->Product

Mechanistic pathway of the Buchwald-Hartwig amination using an HCl salt precursor.

Reaction Optimization & Causality

To ensure a self-validating and highly reproducible protocol, every reagent choice must be grounded in mechanistic causality. Table 1 summarizes the critical parameters required to successfully couple 1-phenyl-1H-imidazol-4-amine hydrochloride with aryl halides.

Table 1: Optimization Parameters and Mechanistic Causality

ParameterOptimized ConditionCausality / Mechanistic Insight
Substrate State Hydrochloride SaltPrevents oxidative degradation of the electron-rich 4-aminoimidazole core during storage and handling.
Base NaOtBu (2.5 – 3.0 equiv)1.0 equiv strictly neutralizes the HCl salt in situ; the remaining 1.5+ equiv drives the catalytic deprotonation of the Pd-amine complex.
Ligand tBuBrettPhos or XantPhosSterically demanding biaryl or bidentate ligands prevent competitive coordination of the imidazole N3 to the palladium center, averting catalyst poisoning [3].
Solvent Anhydrous TolueneNon-polar solvents suppress competitive S_NAr pathways and maximize the efficiency of the bulky phosphine ligand compared to polar solvents like DMF.
Catalyst Pd(OAc)₂ (2 - 5 mol%)Provides a stable, easily handled Pd(II) precatalyst that is rapidly reduced to the active Pd(0) species by the phosphine ligand in situ.

Experimental Workflow

Workflow Step1 Salt Neutralization (NaOtBu) Step2 Catalyst Activation (Pd(OAc)2 + Ligand) Step1->Step2 Step3 Cross-Coupling (Toluene, 100°C) Step2->Step3 Step4 Aqueous Quench & Filtration Step3->Step4 Step5 Silica Gel Purification Step4->Step5

Step-by-step experimental workflow for the cross-coupling protocol.

Step-by-Step Protocol

This protocol describes the coupling of 1-phenyl-1H-imidazol-4-amine hydrochloride with a standard aryl bromide. It is designed to be a self-validating system; specific visual cues are provided to confirm the reaction is proceeding correctly.

Materials Required:
  • 1-Phenyl-1H-imidazol-4-amine hydrochloride (1.0 mmol)

  • Aryl bromide (1.1 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • tBuBrettPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 mmol)

  • Anhydrous, degassed Toluene (5 mL)

Methodology:
  • Preparation of the Reaction Vessel: Oven-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Cool the flask under a continuous stream of dry argon to ensure strict exclusion of moisture.

  • Reagent Charging: Add Pd(OAc)₂, tBuBrettPhos, and NaOtBu to the flask.

    • Expert Insight: NaOtBu is highly hygroscopic. Weigh this reagent quickly in the air or inside a glovebox. Moisture will quench the active catalyst and hydrolyze the base, stalling the reaction.

  • Substrate Addition: Add 1-phenyl-1H-imidazol-4-amine hydrochloride and the aryl bromide to the solid mixture.

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times (Freeze-pump-thaw is not required if solid reagents are used).

  • Solvent Addition: Inject anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours.

    • Validation Cue: Upon heating, the initial red/brown suspension will typically transition to a dark, homogeneous solution. This color change indicates the successful reduction of Pd(II) to the active Pd(0) species and the initiation of the catalytic cycle.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter the mixture through a short pad of Celite.

    • Expert Insight: This filtration step is critical to remove "palladium black" (inactive aggregated palladium) and inorganic salts (NaBr and unreacted base) which can streak during chromatography.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (typically using a Dichloromethane/Methanol or Ethyl Acetate/Hexanes gradient) to isolate the pure N-aryl-1-phenyl-1H-imidazol-4-amine product.

References

  • Discovery and Optimization of Highly Selective Inhibitors of CDK5 ACS Publications URL:[Link][1]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system ChemSpider Synthetic Pages URL:[Link][2]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews URL:[Link][3]

Sources

Application

Application Note: 1-Phenyl-1H-imidazol-4-amine Hydrochloride in the Development of Covalent USP30 Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Application Area: Targeted Protein Degradation, Mitophagy Modulation, Neurodegenerative Diseases (e.g., Parkinson's Disease), and...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Application Area: Targeted Protein Degradation, Mitophagy Modulation, Neurodegenerative Diseases (e.g., Parkinson's Disease), and Oncology

Executive Summary

Ubiquitin-specific peptidase 30 (USP30) has emerged as a critical nodal target in mitochondrial quality control. As a mitochondrial deubiquitinase, USP30 antagonizes the PINK1/Parkin-mediated mitophagy pathway, preventing the clearance of damaged mitochondria[1][2]. Inhibition of USP30 restores mitophagic flux, presenting a compelling therapeutic strategy for Parkinson's disease (PD) and apoptosis-resistant cancers[2][3].

This application note details the utility of 1-phenyl-1H-imidazol-4-amine hydrochloride as a privileged synthetic building block. It is instrumental in the design of highly selective, cyano-substituted heterocyclic inhibitors that covalently target the catalytic cysteine (Cys77) of USP30[4][5]. Here, we provide the mechanistic rationale, validated synthetic protocols, and biochemical assay workflows necessary to leverage this intermediate in modern drug discovery pipelines.

Mechanistic Rationale: Targeting USP30

Why 1-Phenyl-1H-imidazol-4-amine?

The development of USP30 inhibitors requires navigating a highly conserved deubiquitinase (DUB) family comprising over 40 endogenous members[3][5]. While the cyanopyrrolidine "warhead" is responsible for forming a reversible covalent bond with the active site Cys77, the scaffold attached to this warhead dictates target selectivity[2][5].

The 1-phenyl-1H-imidazol-4-amine moiety acts as a critical selectivity filter:

  • Steric and Electronic Complementarity: The phenyl-imidazole core is uniquely shaped to occupy the narrow hydrophobic pockets within the thumb and palm domains of USP30[2][5].

  • Synthetic Handle: The primary amine at the 4-position serves as a highly reactive nucleophile for amide coupling with cyanopyrrolidine-carboxylic acid precursors[4].

  • Salt Stability: The free base of 4-aminoimidazoles is notoriously electron-rich and prone to rapid oxidative degradation. Utilizing the hydrochloride salt ensures long-term bench stability and consistent stoichiometry during parallel library synthesis.

MitophagyPathway DamagedMito Damaged Mitochondria (Depolarization) PINK1 PINK1 Kinase Accumulation DamagedMito->PINK1 Parkin Parkin (E3 Ligase) Recruitment PINK1->Parkin Ubiquitination Mitochondrial Protein Ubiquitination Parkin->Ubiquitination Adds Ubiquitin Chains Mitophagy Mitophagy (Lysosomal Clearance) Ubiquitination->Mitophagy USP30 USP30 (Deubiquitinase) USP30->Ubiquitination Removes Ubiquitin (Antagonizes) Inhibitor Cyanopyrrolidine Inhibitor (1-phenyl-1H-imidazol-4-amine derived) Inhibitor->USP30 Covalent Blockade (Cys77)

Figure 1: The PINK1/Parkin mitophagy pathway illustrating the antagonistic role of USP30 and its targeted covalent inhibition.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating in-process analytical controls.

Protocol A: Preparation of 1-Phenyl-1H-imidazol-4-amine Hydrochloride

This step details the reduction of the nitro precursor to yield the target building block[4][6].

Reagents & Materials:

  • 4-Nitro-1-phenyl-1H-imidazole

  • 10% Palladium on Carbon (Pd/C)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen gas (H2)

  • 4M HCl in 1,4-dioxane

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-nitro-1-phenyl-1H-imidazole (1.0 eq, e.g., 0.89 mmol) in anhydrous THF (5 mL) in a round-bottom flask[6].

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10-15% w/w). Causality Note: Wet Pd/C can be used to minimize ignition risks, but anhydrous THF ensures moisture does not interfere with subsequent coupling steps.

  • Hydrogenation: Purge the reaction vessel with N2, then backfill with H2 gas. Stir vigorously under an H2 atmosphere (balloon pressure) at room temperature for 2 hours[6].

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the nitro peak disappears, and the product mass ( m/z [M+H]+ 159.93) is observed at approx. 2.86 min (Method C)[4][6].

  • Filtration: Filter the mixture carefully through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional THF.

  • Salt Formation (Self-Validating Step): To prevent oxidation of the free amine, immediately add 4M HCl in dioxane (1.2 eq) to the filtrate at 0°C. Stir for 15 minutes.

  • Isolation: Concentrate under reduced pressure to yield 1-phenyl-1H-imidazol-4-amine hydrochloride as a solid. Store under argon at -20°C.

Protocol B: Synthesis of the Covalent USP30 Inhibitor

Step-by-Step Methodology:

  • Activation: Dissolve the cyanopyrrolidine-carboxylic acid core (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester.

  • Coupling: Add 1-phenyl-1H-imidazol-4-amine hydrochloride (1.1 eq). Causality Note: The excess DIPEA is required to liberate the free base of the amine in situ, initiating the nucleophilic attack on the activated ester.

  • Purification: After 4 hours, quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to isolate the cyano-substituted heterocyclic inhibitor[4].

Protocol C: In Vitro USP30 Biochemical Assay

To validate the synthesized inhibitors, a fluorescence-based cleavage assay is utilized[5].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human USP30 (catalytic domain) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM DTT, 0.01% Tween-20).

  • Compound Incubation: Dispense the synthesized inhibitors (in DMSO) into a 384-well black microplate. Add the USP30 enzyme and pre-incubate for 30 minutes. Causality Note: Pre-incubation is mandatory for covalent inhibitors to allow time for the formation of the covalent bond with Cys77.

  • Substrate Addition: Add Ubiquitin-Rhodamine110 (Ub-Rho110) substrate to a final concentration of 100 nM[5].

  • Kinetic Readout: Measure fluorescence (Ex/Em = 485/535 nm) continuously for 45 minutes. Calculate the IC50 based on the initial velocity of rhodamine cleavage.

SyntheticWorkflow Nitro 4-Nitro-1-phenyl- 1H-imidazole Amine 1-Phenyl-1H-imidazol- 4-amine HCl Nitro->Amine Pd/C, H2 (Reduction) Coupling Amide Coupling (Cyanopyrrolidine Core) Amine->Coupling HATU, DIPEA (in situ free base) Inhibitor Covalent USP30 Inhibitor Coupling->Inhibitor RP-HPLC Purification Assay Ub-Rho110 Cleavage Assay (IC50) Inhibitor->Assay 30 min Pre-incubation (Covalent Binding)

Figure 2: End-to-end workflow from building block synthesis to biochemical validation of the USP30 inhibitor.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of cyanopyrrolidine inhibitors derived from the 1-phenyl-1H-imidazol-4-amine scaffold, demonstrating the critical balance between potency and selectivity[3][5].

Compound Class / ModificationUSP30 IC50 (nM)Selectivity Profile (vs. 40+ DUBs)Cellular Mitophagy Flux (SH-SY5Y)Primary Liability / Note
Broad-Spectrum Control (PR-619) < 50Poor (Pan-DUB inhibitor)Toxic / Non-specificUsed as positive assay control
Non-Covalent USP30 Inhibitor 200 - 500Moderate (Off-target USP6/21)ModerateRapid off-rate limits in vivo efficacy
Cyanopyrrolidine Core (No Scaffold) > 10,000PoorNoneWarhead alone lacks binding affinity
1-Phenyl-1H-imidazol-4-amine Derivative < 20 Excellent (>100-fold selective) High (Rescues Parkin defects) Optimal thumb/palm domain fit [2][5]

Table 1: Comparative pharmacological profiling of USP30 inhibitors highlighting the structural necessity of the phenyl-imidazole scaffold.

Sources

Method

Application Note: In Vitro Assay Preparation and Evaluation Protocols for 1-Phenyl-1H-imidazol-4-amine Hydrochloride in USP30 Fragment-Based Drug Discovery

Introduction 1-Phenyl-1H-imidazol-4-amine hydrochloride (CAS: 1821666-85-6) is a critical synthetic intermediate and structural fragment utilized in the development of cyano-substituted heterocycles targeting1[1]. USP30...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Phenyl-1H-imidazol-4-amine hydrochloride (CAS: 1821666-85-6) is a critical synthetic intermediate and structural fragment utilized in the development of cyano-substituted heterocycles targeting1[1]. USP30 is a unique mitochondrial deubiquitinase that antagonizes PINK1/Parkin-mediated mitophagy by removing ubiquitin tags from outer mitochondrial membrane (OMM) proteins[2]. Inhibition of USP30 enhances the clearance of damaged mitochondria, presenting a promising therapeutic strategy for Parkinson's disease and various oncological indications[3].

This application note provides a self-validating, step-by-step protocol for preparing and evaluating 1-phenyl-1H-imidazol-4-amine hydrochloride as a baseline fragment in USP30 biochemical and cellular assays.

Part 1: Compound Preparation & Quality Control

Causality & Logic: The 4 provides enhanced benchtop stability and theoretical aqueous solubility compared to its free base[4]. However, to prevent localized precipitation upon rapid introduction to aqueous assay buffers, the primary stock must be prepared in anhydrous DMSO. Rigorous Quality Control (QC) ensures that residual synthetic impurities do not cause false-positive assay interference (e.g., auto-fluorescence or non-specific protein aggregation).

Step-by-Step Methodology:

  • Solubilization: Weigh 1.96 mg of5[5].

  • Stock Preparation: Dissolve in 1.0 mL of 100% anhydrous DMSO to yield a 10 mM stock solution. Vortex for 30 seconds and sonicate in a water bath at room temperature for 5 minutes until fully dissolved.

  • QC Validation: Perform LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm a6[6]. The expected mass-to-charge ratio (m/z) for the free base is [M+H]+ 160.0[1].

  • Storage: Aliquot the 10 mM stock into amber glass vials (to prevent photo-degradation) and store at -20°C.

Part 2: In Vitro Biochemical Assay (USP30 Cleavage Kinetics)

Causality & Logic: The biochemical evaluation utilizes the 1 and a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rh110)[1]. Ub-Rh110 is selected because its cleavage relieves the internal quenching of Rhodamine 110, providing a continuous, real-time kinetic readout without secondary coupled enzymes. The inclusion of β -mercaptoethanol (BME) is critical; as a cysteine protease, USP30 requires a reducing environment to maintain its catalytic triad in a nucleophilic state[7]. Tween-20 and BSA are included to prevent non-specific binding of the hydrophobic fragment to the microplate walls[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer fresh on ice (see Table 1 for composition).

  • Compound Dilution: Create a 10-point 1:3 serial dilution of the 10 mM compound stock in 100% DMSO. Transfer 100 nL of each dilution to a black, low-volume 384-well microplate (e.g., Greiner 784076) using an acoustic liquid handler to achieve a1[1].

  • Enzyme Addition: Dilute USP30 CD in assay buffer to a 2X working concentration. Add 10 µL of the enzyme solution to the assay wells. Incubate at room temperature for 30 minutes to allow fragment-enzyme pre-equilibration.

  • Substrate Initiation: Dilute Ub-Rh110 in assay buffer to a 2X working concentration. Add 10 µL to all wells to initiate the reaction (Final Volume = 20 µL).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 45 minutes at Ex = 485 nm / Em = 535 nm.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve. Normalize data against positive (DMSO only) and negative (no enzyme) controls to determine the IC50.

Table 1: USP30 Biochemical Assay Buffer Composition
ComponentFinal ConcentrationPurpose / Causality
Tris-HCl (pH 7.5)40 mMMaintains optimal physiological pH for USP30 catalytic activity[1].
Tween-200.005% (v/v)Detergent; prevents enzyme aggregation and non-specific plastic binding[1].
Bovine Serum Albumin (BSA)0.5 mg/mLCarrier protein; stabilizes the enzyme at low nanomolar assay concentrations[1].
β -mercaptoethanol (BME)5 mMReducing agent; prevents oxidation of the active-site cysteine[1].

Part 3: Orthogonal Cellular Assay (Parkin-Mediated Mitophagy)

Causality & Logic: Biochemical inhibition does not guarantee cellular target engagement due to potential permeability or efflux issues. To validate the fragment's biological activity, a cellular mitophagy assay is employed[8]. HeLa cells lack endogenous Parkin; therefore, they must be transiently or stably transfected with YFP-Parkin to reconstitute the pathway[9]. 10 is used to depolarize the mitochondrial membrane, triggering PINK1 accumulation and subsequent Parkin recruitment[10]. Active USP30 inhibitors will accelerate the degradation of OMM proteins like TOM20[3].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HeLa cells stably expressing YFP-Parkin in 6-well plates at a density of 3×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Pre-treat the cells with the 1-phenyl-1H-imidazol-4-amine derivative (e.g., 10 µM final concentration) or DMSO control for 2 hours.

  • Mitophagy Induction: Add CCCP to a final concentration of 10 µM to induce mitochondrial depolarization[10]. Incubate for 4 to 6 hours.

  • Harvest & Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear the lysate.

  • Western Blotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against TOM20 (mitochondrial marker) and GAPDH (loading control).

  • Validation: A successful USP30 inhibitor will show a marked decrease in TOM20 band intensity compared to the CCCP + DMSO control, indicating accelerated mitophagy[8].

Visualizations

USP30_Mitophagy_Pathway MitoDamage Mitochondrial Damage (e.g., CCCP) PINK1 PINK1 Kinase Activation MitoDamage->PINK1 Parkin Parkin (E3 Ligase) Recruitment PINK1->Parkin Phosphorylates Ub Ubiquitination OMM Protein Ubiquitination (e.g., TOM20) Parkin->Ubiquitination Adds Ub Chains Mitophagy Mitophagy / Lysosomal Clearance Ubiquitination->Mitophagy USP30 USP30 Deubiquitinase USP30->Ubiquitination Removes Ub Chains Inhibitor 1-phenyl-1H-imidazol-4-amine (Fragment/Inhibitor) Inhibitor->USP30 Covalent/Allosteric Inhibition

Figure 1: USP30 and Parkin-mediated mitophagy signaling pathway and inhibitor intervention.

Assay_Workflow Prep 1. Compound Prep 1-phenyl-1H-imidazol-4-amine HCl QC 2. Quality Control LC-MS / NMR (>95%) Prep->QC Biochem 3. Biochemical Assay USP30 Ub-Rh110 Cleavage QC->Biochem Cellular 4. Cellular Assay CCCP-Induced Mitophagy Biochem->Cellular Data 5. Data Analysis IC50 & Target Engagement Cellular->Data

Figure 2: Sequential in vitro screening workflow for USP30 fragment-based drug discovery.

References

  • Cyano-substituted heterocycles with activity as inhibitors of USP30 - Google Patents. Source: Google Patents.
  • 4-AMINO-1-PHENYL-1H-IMIDAZOLE HCL | 1821666-85-6. Source: Sigma-Aldrich.
  • The mitochondrial deubiquitinase USP30 opposes parkin-mediated mitophagy. Source: PubMed (NIH).
  • USP30 and parkin homeostatically regulate atypical ubiquitin chains on mitochondria. Source: PubMed (NIH).
  • USP30 deubiquitylates mitochondrial Parkin substrates and restricts apoptotic cell death. Source: PubMed (NIH).
  • USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons. Source: PMC (NIH).
  • Spotlight on USP30: structure, function, disease and target inhibition. Source: PMC (NIH).
  • USP30: Structure, Emerging Physiological Role, and Target Inhibition. Source: PMC (NIH).

Sources

Application

Application Notes and Protocols for the Formulation of 1-phenyl-1H-imidazol-4-amine hydrochloride in Animal Dosing Studies

Introduction The successful preclinical evaluation of a novel chemical entity (NCE) is critically dependent on the development of a robust and reproducible formulation that ensures accurate dosing and optimal systemic ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The successful preclinical evaluation of a novel chemical entity (NCE) is critically dependent on the development of a robust and reproducible formulation that ensures accurate dosing and optimal systemic exposure in animal models.[1][2][3] This document provides a comprehensive guide for the formulation of 1-phenyl-1H-imidazol-4-amine hydrochloride, a hypothetical new chemical entity, for use in animal dosing studies. As a hydrochloride salt of a weakly basic amine, this compound is anticipated to have pH-dependent solubility, a key characteristic that will be central to our formulation strategy.

These application notes are designed for researchers, scientists, and drug development professionals. They offer a detailed framework for vehicle selection, solubility and stability assessments, and the preparation of formulations for common administration routes, including oral gavage and intravenous injection. The protocols herein are based on established best practices in preclinical formulation development and are intended to be adapted based on empirically determined physicochemical properties of the specific test article.[4][5]

Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the physicochemical properties of 1-phenyl-1H-imidazol-4-amine hydrochloride is the first and most critical step in developing a suitable formulation.[2][4] While specific experimental data for this compound is not publicly available, the following parameters must be determined empirically.

Table 1: Essential Physicochemical Properties for Formulation Development

PropertyImportanceHypothetical Example Value
Aqueous Solubility Determines the feasibility of a simple aqueous solution and guides the selection of solubilization techniques.[2]pH 1.2: 50 mg/mLpH 4.5: 25 mg/mLpH 6.8: 2 mg/mLpH 7.4: <1 mg/mL
pKa The pH at which the compound is 50% ionized. Crucial for predicting pH-dependent solubility.[4]~7.5 (for the imidazole amine)
LogP/LogD Indicates the lipophilicity of the compound, which influences its solubility in various vehicles and its potential for membrane permeation.[4]LogP: 2.1LogD (pH 7.4): 1.8
Melting Point Provides an indication of the compound's purity and crystal lattice energy, which can affect solubility.[4]234-236 °C[6]
Hygroscopicity The tendency to absorb moisture from the air, which can affect the accuracy of weighing and the stability of the solid form.Moderately hygroscopic
Chemical Stability Assesses degradation in response to pH, light, and temperature, informing storage conditions and formulation shelf-life.[7][8]Stable at acidic pH, potential for degradation at neutral to basic pH.

Formulation Strategy: A Tiered Approach

A systematic, tiered approach to formulation development is recommended to identify the simplest and safest vehicle system that can deliver the required dose.[9] The choice of formulation will be dictated by the route of administration, the required dose level, and the physicochemical properties of 1-phenyl-1H-imidazol-4-amine hydrochloride.

Vehicle Selection Workflow

The following diagram illustrates a typical decision-making process for selecting an appropriate vehicle system.

Vehicle_Selection_Workflow start Start: Required Dose & Route aqueous Aqueous Vehicle (e.g., Water, Saline, Acidic Buffer) start->aqueous solubility_check Is solubility sufficient? aqueous->solubility_check cosolvent Aqueous Co-solvent System (e.g., PEG 400, Propylene Glycol) solubility_check->cosolvent No (for solutions) suspension Aqueous Suspension (e.g., 0.5% MC or CMC) solubility_check->suspension No (for suspensions) final_formulation Final Formulation solubility_check->final_formulation Yes cosolvent->final_formulation suspension->final_formulation IV_Formulation_Workflow start Aseptic Environment dissolve Dissolve API in Isotonic Vehicle (e.g., D5W) start->dissolve ph_adjust Adjust pH towards Neutral (e.g., 6.8-7.2) dissolve->ph_adjust qs QS to Final Volume ph_adjust->qs filter Sterile Filtration (0.22 µm) qs->filter qc QC: Visual Inspection, pH, Concentration filter->qc end Sterile Formulation Ready qc->end

Caption: Workflow for preparing a sterile intravenous formulation.

Stability Assessment

The stability of the final formulation under the intended storage and in-use conditions must be evaluated to ensure that the animal receives the correct dose throughout the study. [7][8] Table 2: Example Short-Term Stability Protocol

ConditionTime PointsAnalytical TestsAcceptance Criteria
Storage (2-8°C, protected from light) 0, 24h, 48h, 7 daysAppearance, pH, HPLC for potency and purityNo change in appearance, pH ±0.5 units, Potency 95-105% of initial, No significant increase in impurities
In-Use (Room Temperature, ambient light) 0, 2h, 4h, 8hAppearance, HPLC for potency and purityNo change in appearance, Potency 95-105% of initial

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-phenyl-1H-imidazol-4-amine hydrochloride is not available, related imidazole compounds can be harmful if swallowed and may cause skin and eye irritation. [10][11][12]Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. [11]All handling of the dry powder should be performed in a chemical fume hood to avoid inhalation. [10]

Conclusion

The successful formulation of 1-phenyl-1H-imidazol-4-amine hydrochloride for animal dosing studies hinges on a systematic approach that begins with thorough physicochemical characterization. The protocols provided in these application notes offer a comprehensive framework for developing safe, effective, and reproducible formulations for both oral and intravenous administration. It is imperative that the hypothetical data presented here be replaced with empirical results for the actual test article to ensure the integrity of preclinical studies.

References

  • Guidelines on Administration of Substances to Laboratory Animals - Research A-Z. (n.d.). Retrieved from [Link]

  • Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Regulatory Toxicology and Pharmacology, 67(2), 234-242. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. Retrieved from [Link]

  • McGill University. (2025). SUBSTANCE ADMINISTRATION. Retrieved from [Link]

  • University of Notre Dame. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Retrieved from [Link]

  • Shah, V. P., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 16(4), 597–605. Retrieved from [Link]

  • Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. Retrieved from [Link]

  • Li, P., & Zhao, L. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Pharmaceutical Development and Technology, 15(5), 458-468. Retrieved from [Link]

  • Wu, Y., et al. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Pharmaceutics, 16(6), 785. Retrieved from [Link]

  • PubChem. (n.d.). 1-phenyl-1H-imidazol-4-amine. Retrieved from [Link]

  • Science.gov. (n.d.). oral gavage administration: Topics. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylimidazole. Retrieved from [Link]

  • Shah, V., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Request PDF. Retrieved from [Link]

  • Chemsrc. (2025). 1H-Imidazole hydrochloride. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • Li, G., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610. Retrieved from [Link]

  • Australian Government Department of Health. (2022). 1H-Imidazole, 1-ethenyl- - Evaluation statement. Retrieved from [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

  • Open Veterinary Journal. (2025). Retrieved from [Link]

  • Lee, S., et al. (2023). Chemical stability of active ingredients in diluted veterinary disinfectant solutions under simulated storage conditions. Veterinary World, 16(6), 1311–1318. Retrieved from [Link]

  • European Medicines Agency. (2025). Guideline on in-use stability testing of veterinary medicinal products. Retrieved from [Link]

  • Adu, A. A., et al. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(3), M1265. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Industrial Synthesis of 1-Phenyl-1H-imidazol-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the scalable synthesis of 1-phenyl-1H-imidazol-4-amine hydrochloride, a key intermediate in pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of 1-phenyl-1H-imidazol-4-amine hydrochloride, a key intermediate in pharmaceutical development. The proposed synthetic route is designed for industrial application, with a focus on process optimization, safety, and quality control. The synthesis involves a three-step process: the nitration of 1-phenyl-1H-imidazole to yield 1-phenyl-4-nitro-1H-imidazole, the subsequent reduction of the nitro group to the corresponding amine, and the final conversion to the hydrochloride salt. This guide offers detailed protocols, discusses the rationale behind the chosen methodologies, and addresses the critical challenges of scaling up this synthesis from the laboratory to an industrial setting.

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Specifically, substituted 1-phenyl-1H-imidazol-4-amine derivatives are of significant interest due to their potential therapeutic applications. The efficient and cost-effective production of these intermediates on a large scale is crucial for the advancement of drug development programs.

This application note details a robust and scalable three-step synthesis of 1-phenyl-1H-imidazol-4-amine hydrochloride. The chosen synthetic strategy prioritizes the use of readily available starting materials, high-yielding reactions, and processes that are amenable to industrial scale-up. We will delve into the intricacies of each synthetic step, providing not only a detailed protocol but also a thorough discussion of the underlying chemical principles and the practical considerations for transitioning from a laboratory to a production environment.

Proposed Synthetic Pathway

The overall synthetic route for the industrial production of 1-phenyl-1H-imidazol-4-amine hydrochloride is depicted below. It commences with the nitration of commercially available 1-phenyl-1H-imidazole, followed by the reduction of the resulting nitro-intermediate, and concludes with the formation of the hydrochloride salt.

Synthetic_Pathway Start 1-Phenyl-1H-imidazole Step1 Step 1: Nitration Start->Step1 Intermediate 1-Phenyl-4-nitro-1H-imidazole Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 Amine 1-Phenyl-1H-imidazol-4-amine Step2->Amine Step3 Step 3: Salt Formation Amine->Step3 FinalProduct 1-Phenyl-1H-imidazol-4-amine Hydrochloride Step3->FinalProduct Hydrogenation_Workflow Start Slurry Preparation (Nitro-imidazole, Solvent, Catalyst) Inerting Inerting of Reactor (Nitrogen Purge) Start->Inerting Hydrogenation Hydrogenation (Pressurize with H₂) Inerting->Hydrogenation Monitoring Reaction Monitoring (H₂ uptake, HPLC) Hydrogenation->Monitoring Depressurization Depressurization and Inerting Monitoring->Depressurization Reaction Complete Filtration Catalyst Filtration (Under inert atmosphere) Depressurization->Filtration ProductSolution Product Solution (Amine in Solvent) Filtration->ProductSolution

Caption: Industrial workflow for catalytic hydrogenation.

Industrial Scale Protocol

Equipment:

  • High-pressure hydrogenation reactor (autoclave) with a cooling jacket, gas inlet, pressure gauge, and a robust agitation system.

  • Catalyst filtration system designed for handling pyrophoric materials.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
1-Phenyl-4-nitro-1H-imidazole189.161000.529
Palladium on Carbon (5% Pd)-2.0-
Methanol32.04500-
Hydrogen Gas2.02As needed-

Procedure:

  • Reactor Charging: Charge the hydrogenation reactor with 1-phenyl-4-nitro-1H-imidazole (100 kg), methanol (500 L), and 5% Pd/C catalyst (2.0 kg) under a nitrogen atmosphere.

  • Inerting: Seal the reactor and purge it several times with nitrogen to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 5-10 bar. Heat the reaction mixture to 40-50°C. The reaction is exothermic, and cooling may be required to maintain the temperature in the desired range.

  • Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when the hydrogen consumption ceases. Confirm the completion of the reaction by HPLC analysis.

  • Catalyst Removal: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a bed of celite under a nitrogen atmosphere to remove the catalyst. The catalyst should be kept wet with solvent to prevent ignition.

  • Product Solution: The resulting filtrate is a solution of 1-phenyl-1H-imidazol-4-amine in methanol, which can be used directly in the next step.

Expected Yield: 95-99%

Step 3: Formation of 1-Phenyl-1H-imidazol-4-amine Hydrochloride

The final step is the conversion of the free amine to its hydrochloride salt. This is often done to improve the stability and handling properties of the compound. [2][3]

Rationale and Scale-up Considerations

The formation of an amine salt is a straightforward acid-base reaction. [2]The hydrochloride salt is typically much more crystalline and less soluble in organic solvents than the free base, which facilitates its isolation and purification.

Causality of Experimental Choices:

  • HCl Source: Gaseous hydrogen chloride or a solution of HCl in an organic solvent (e.g., isopropanol) is used to avoid the introduction of water, which can affect the crystallinity and yield of the product.

  • Solvent: The salt formation is carried out in a solvent in which the hydrochloride salt has low solubility, leading to its precipitation.

Challenges in Industrial Scale-up:

  • Control of Stoichiometry: The addition of the correct amount of HCl is important. An excess can lead to the formation of di-hydrochloride salts or other impurities, while an insufficient amount will result in incomplete conversion.

  • Crystallization and Particle Size: The rate of addition of HCl and the temperature can influence the crystal size and morphology of the product, which can affect its filtration and drying characteristics.

  • Material Handling: The final product is an active pharmaceutical ingredient (API) intermediate and must be handled in a clean environment to avoid contamination. The filtration and drying of the final product are critical steps that determine its purity and physical properties. [4][5]

Industrial Scale Protocol

Equipment:

  • Glass-lined reactor with a cooling jacket and overhead stirrer.

  • System for the controlled addition of gaseous HCl or a solution of HCl in a solvent.

  • Nutsche filter-dryer.

Materials:

ReagentMolar Mass ( g/mol )Quantity
1-Phenyl-1H-imidazol-4-amine solution in Methanol-From previous step
Hydrogen Chloride (gas or solution in isopropanol)36.46As needed
Isopropanol60.10As needed

Procedure:

  • Solvent Exchange (Optional): If necessary, concentrate the methanolic solution of the amine from the previous step under reduced pressure. Add a suitable solvent for salt formation, such as isopropanol.

  • Salt Formation: Cool the solution to 0-5°C. Slowly bubble gaseous hydrogen chloride through the solution or add a solution of HCl in isopropanol while maintaining the temperature below 15°C. The hydrochloride salt will precipitate.

  • Crystallization: Stir the resulting slurry at 0-5°C for 2-4 hours to ensure complete precipitation.

  • Isolation: Filter the solid product using a Nutsche filter-dryer.

  • Washing and Drying: Wash the filter cake with cold isopropanol. Dry the product under vacuum at 50-60°C until the residual solvent levels are within the specified limits.

Expected Yield: 90-95%

Quality Control and Analytical Methods

A robust quality control strategy is essential to ensure the consistency and purity of the final product.

AnalysisMethodPurpose
Reaction Monitoring HPLC, TLCTo track the consumption of starting materials and the formation of products.
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IRTo confirm the chemical structure of the intermediates and the final product.
Purity Assessment HPLC, GC (for residual solvents)To determine the purity of the final product and quantify any impurities.
Physical Characterization Melting Point, XRDTo characterize the physical properties of the final solid product.

Safety Considerations

The industrial synthesis of 1-phenyl-1H-imidazol-4-amine hydrochloride involves several hazardous materials and reactions. A thorough risk assessment and implementation of appropriate safety measures are paramount.

  • Nitration: This step involves the use of highly corrosive and oxidizing acids and is highly exothermic. [6]Personnel must wear appropriate personal protective equipment (PPE), and the reaction must be conducted in a well-ventilated area with robust temperature control and emergency cooling systems.

  • Catalytic Hydrogenation: The use of flammable hydrogen gas under pressure presents a significant explosion hazard. [7][8]The hydrogenation reactor must be located in a designated blast-proof area. The Pd/C catalyst is pyrophoric and must be handled under an inert atmosphere.

  • General Precautions: All personnel involved in the manufacturing process should be thoroughly trained on the handling of hazardous chemicals and emergency procedures.

Conclusion

The synthetic route and protocols detailed in this application note provide a comprehensive framework for the industrial-scale production of 1-phenyl-1H-imidazol-4-amine hydrochloride. By carefully considering the reaction mechanisms, optimizing process parameters, and adhering to strict safety and quality control standards, it is possible to achieve a robust, efficient, and safe manufacturing process for this important pharmaceutical intermediate. The successful implementation of this synthesis will facilitate the development of new and innovative medicines.

References

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Advances.
  • The nitro to amine reduction: from millions of tons to single molecule studies. (n.d.). PMC. [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. (n.d.). Mettler Toledo. [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Electrolytic Conversion of Nitro Compounds into Amines in a Membrane Reactor. (2024). Journal of the American Chemical Society. [Link]

  • A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (2020). ResearchGate. [Link]

  • Amine and HCl - salt formation reaction. (2022). YouTube. [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025). askIITians. [Link]

  • Synthesis route of reagent4-(Nitro phenyl azo imidazole). (n.d.). ResearchGate. [Link]

  • Synthesis and characterization of some 1-halophenyl-4-nitroimidazoles. (2025). ResearchGate. [Link]

  • Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry. [Link]

  • Isolation (Recovery) of amines. (n.d.). University of Alberta. [Link]

  • Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. (2013). Organic Process Research & Development. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]

  • What groups can be reduced by Sn/HCl?. (2025). Chemistry Stack Exchange. [Link]

  • Method for preparing 1-substituted-4-nitroimidazole compound. (n.d.).
  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). Preprints.org. [Link]

  • Processes for nitration of N-substituted imidazoles. (n.d.).
  • Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. (n.d.). AFPM. [Link]

  • Crystal Form Instabilities and a Factory-Scale Drying Scheme to Ensure Monohydrate Preservation. (n.d.). ResearchGate. [Link]

  • Processes for nitration of N-substituted imidazoles. (2009). Eureka | Patsnap. [Link]

  • preparation of amines. (n.d.). Chemguide. [Link]

  • Sn2+ reduction. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • High containment filtration and drying for API and HPAPI production. (2016). Cleanroom Technology. [Link]

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. (2003). PubMed. [Link]

  • The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. (n.d.). PubMed. [Link]

  • Nitration of imidazoles. (n.d.).
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  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2022). MDPI. [Link]

  • The reduction of aromatic nitro compounds with anhydrous stannous chloride. (n.d.). Digital Commons @ NJIT. [Link]

  • Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. (2020). PMC. [Link]

  • Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. (2023). Biblioteka Nauki. [Link]

  • Hydrogenation on palladium-containing granulated catalysts - 3. Synthesis of aminobenzimidazoles by catalytic hydrogenation of dinitroanilines. (2025). ResearchGate. [Link]

  • What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?. (2022). Reddit. [Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (2019). Frontiers. [Link]

  • Purification of bio-based chemicals on an industrial scale. (2016). Bio-based Press. [Link]

  • Nitration of imidazoles with various nitrating agents. (1970). Semantic Scholar. [Link]

  • 23.2. Preparation of Amines. (n.d.). Organic Chemistry II - Lumen Learning. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 1-phenyl-1H-imidazol-4-amine hydrochloride

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering low aqueous solubility with 1-phenyl-1H-imidazol-4-amine hydrochloride. The following q...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering low aqueous solubility with 1-phenyl-1H-imidazol-4-amine hydrochloride. The following question-and-answer format addresses common issues and explains the scientific principles behind the recommended solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 1-phenyl-1H-imidazol-4-amine hydrochloride in my aqueous buffer. What are the primary factors contributing to its low solubility?

A1: The solubility of 1-phenyl-1H-imidazol-4-amine hydrochloride in aqueous media is influenced by several key factors inherent to its molecular structure and the properties of the solvent.

  • Molecular Structure: The molecule contains a phenyl group, which is hydrophobic, and an imidazole ring, which can participate in hydrogen bonding. The presence of the phenyl group can significantly lower its affinity for water. Phenylimidazoles, in general, exhibit lower solubility compared to imidazole or benzimidazole.[1][2]

  • Hydrochloride Salt Form: While converting an amine to its hydrochloride salt is a common strategy to increase aqueous solubility, it doesn't guarantee high solubility under all conditions.[3][4] The salt form exists in equilibrium with its free base.

  • pH of the Medium: The pH of the aqueous medium is a critical determinant of solubility for ionizable compounds like this one.[5][6][7] As an amine hydrochloride, it is the salt of a weak base and a strong acid, resulting in an acidic solution when dissolved in water.[8][9] The solubility is generally higher at a lower pH where the amine is protonated.

  • Common Ion Effect: If the aqueous medium already contains chloride ions (for example, from NaCl in a buffer), it can suppress the dissolution of the hydrochloride salt, a phenomenon known as the common ion effect.[10][11]

Troubleshooting Guides

Q2: My initial attempts to dissolve the compound in neutral water have failed. How does adjusting the pH of the solvent help, and what is the recommended pH range?

A2: Adjusting the pH is often the most effective initial step to improve the solubility of ionizable compounds.[12][]

The Underlying Principle (Le Châtelier's Principle):

1-phenyl-1H-imidazol-4-amine hydrochloride is the salt of a weak base. In solution, an equilibrium exists between the solid salt, the dissolved ions (the protonated amine and chloride), and the neutral free base form of the amine.

By lowering the pH (increasing the concentration of H+ ions), you shift the equilibrium towards the protonated (and more soluble) form of the amine.[6][7] Conversely, increasing the pH will favor the less soluble, neutral free base, causing it to precipitate out of solution.[14]

Recommended pH Range and Optimization:

  • Starting Point: Begin by attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6).[15]

  • Systematic Approach: To determine the optimal pH for your desired concentration, a pH-solubility profile is recommended. This involves preparing saturated solutions of your compound in a series of buffers with varying pH values and then measuring the concentration of the dissolved compound.

Experimental Protocol: Determining a pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 2 to 8.

  • Sample Preparation: Add an excess of 1-phenyl-1H-imidazol-4-amine hydrochloride to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Plotting: Plot the measured solubility (concentration) against the pH of the respective buffers.

This profile will reveal the pH at which the compound exhibits maximum solubility.

Visualizing the pH-Solubility Relationship

Caption: The effect of pH on the solubility of an amine hydrochloride salt.

Q3: Even with pH adjustment, I am not achieving the desired concentration. What are my next steps? Can I use co-solvents?

A3: If pH optimization alone is insufficient, the use of co-solvents is a logical next step.[][16] Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[17]

Commonly Used Co-solvents:

  • Alcohols: Ethanol, isopropanol

  • Glycols: Propylene glycol, polyethylene glycol (PEG) 300, PEG 400

  • Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)

Systematic Approach to Co-solvent Selection:

A co-solvent screening study can help identify the most effective solvent and the optimal concentration.

Experimental Protocol: Co-solvent Screening

  • Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents.

  • Stock Solution Preparation: Prepare stock solutions of your compound in each co-solvent at a high concentration.

  • Aqueous Dilution: Prepare a series of dilutions of each stock solution in your chosen aqueous buffer.

  • Observation: Visually inspect the solutions for any signs of precipitation. The co-solvent system that maintains the desired concentration without precipitation is a good candidate.

Data Presentation: Example of a Co-solvent Screening Study

Co-solvent% v/v in Aqueous BufferSolubility (mg/mL)Observations
None 0%< 0.1Insoluble
Ethanol 10%0.5Slight improvement
20%1.2Soluble
PEG 400 10%1.5Soluble
20%5.0Clear solution
DMSO 5%10.0Clear solution
10%>20.0Fully soluble

Important Considerations:

  • Toxicity: Be mindful of the potential toxicity of the co-solvent, especially for in vitro and in vivo studies. DMSO, for example, can have cellular effects at higher concentrations.[16]

  • Compatibility: Ensure the chosen co-solvent is compatible with other components in your formulation and your experimental system.

Q4: I am concerned about the stability of my compound. Are there other formulation strategies I can consider?

A4: Beyond pH and co-solvents, several other formulation strategies can be employed to enhance the solubility and stability of poorly soluble compounds.[18][19]

  • Surfactants: The use of surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.[20] Common non-ionic surfactants used in pharmaceutical formulations include polysorbates (Tween® series) and poloxamers (Pluronic® series).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[20]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to an amorphous state can significantly increase its solubility.[3][22] This is often achieved by dispersing the drug in a polymer matrix.

  • Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization or nanosizing increases the surface area available for dissolution, which can improve the dissolution rate.[12][21]

Decision-Making Workflow for Solubility Enhancement

Solubility_Enhancement_Workflow Start Low Solubility of 1-phenyl-1H-imidazol-4-amine hydrochloride pH_Adjustment Adjust pH (Acidic) Start->pH_Adjustment Soluble_Check1 Solubility Adequate? pH_Adjustment->Soluble_Check1 Co_solvent Introduce Co-solvents (e.g., DMSO, PEG 400) Soluble_Check1->Co_solvent No Success Achieved Desired Concentration Soluble_Check1->Success Yes Soluble_Check2 Solubility Adequate? Co_solvent->Soluble_Check2 Advanced_Formulation Advanced Formulation Strategies (Surfactants, Cyclodextrins, etc.) Soluble_Check2->Advanced_Formulation No Soluble_Check2->Success Yes Advanced_Formulation->Success

Caption: A stepwise approach to troubleshooting low solubility.

References

  • Merck Millipore.
  • Pharma's Almanac. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Lee, S. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 132-137.
  • Crystal Growth & Design. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches.
  • Almac. Key strategies central to overcoming poor API solubility.
  • World Pharma Today. (2025, October 17).
  • ResearchGate. (2026, January 22). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches.
  • Oxford Reference. Amine salts.
  • Principles of Drug Action 1, Spring 2005, Amines.
  • University of Alberta.
  • Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases.
  • AP Chemistry. (2023). 8.11 pH and Solubility.
  • Journal of Chemical & Engineering Data. (2004, June 17). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • ResearchGate. (2026, February 9). The Cohesive Interactions in Phenylimidazoles.
  • ResearchGate. (2025, July 8).
  • International Journal of Pharmaceutical Sciences and Research. (2020, April 15). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013, September 2). Technologies to Counter Poor Solubility Issues: A Review.
  • BOC Sciences.
  • Journal of Pharmaceutical and Biomedical Analysis. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • MedchemExpress.com. Co-solvents.
  • Benchchem. Troubleshooting & Optimization: solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro.

Sources

Optimization

how to remove trace impurities from 1-phenyl-1H-imidazol-4-amine hydrochloride batches

Welcome to the technical support center for the purification of 1-phenyl-1H-imidazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-phenyl-1H-imidazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with this compound. The following sections provide answers to frequently asked questions and in-depth, field-proven protocols to help you achieve the desired purity for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in 1-phenyl-1H-imidazol-4-amine hydrochloride batches?

A1: Impurities can originate from various stages including synthesis, work-up, and storage.[1] They are broadly categorized as:

  • Organic Impurities: These are the most common and include unreacted starting materials, synthetic intermediates, and by-products from side reactions (e.g., isomers, over-alkylation products).[2]

  • Degradation Products: Aromatic amines can be susceptible to oxidation over time, leading to colored impurities.[3]

  • Residual Solvents: Volatile organic compounds used during the synthesis or initial purification steps that were not completely removed.[4]

  • Inorganic Impurities: These can include leftover reagents, catalysts, or salts from the work-up procedure.[]

Q2: My batch of 1-phenyl-1H-imidazol-4-amine hydrochloride has a slight discoloration. What is the likely cause and the first purification step I should try?

A2: Discoloration often points to the presence of trace-level organic impurities or oxidation products. For crystalline solids like an amine hydrochloride, the most straightforward and often effective first step is recrystallization . This technique is excellent for removing small amounts of impurities that have different solubility profiles from the target compound.

Q3: I am seeing significant streaking or tailing when I run a TLC of my compound on a standard silica gel plate. Why is this happening?

A3: This is a classic issue when working with basic amines on standard silica gel. Silica is weakly acidic and can interact strongly with the basic amine functionality of your compound, leading to poor chromatographic behavior like streaking.[6] Even as a hydrochloride salt, there can be equilibrium with the freebase on the plate. To resolve this, you can either use a modified mobile phase (e.g., by adding 0.5-1% triethylamine or ammonia) or switch to a different stationary phase like alumina or amine-functionalized silica.[6][7]

Q4: Is acid-base extraction a suitable purification method for this compound?

A4: Absolutely. Acid-base extraction is a highly effective technique for separating amines from neutral or acidic impurities.[8][9] Since your compound is an amine, you can convert it to its water-insoluble freebase form using a base, extract it into an organic solvent, and wash away any water-soluble impurities. Subsequently, you can convert it back to the water-soluble hydrochloride salt, leaving behind organic-soluble impurities. A detailed protocol is provided in the Troubleshooting Guides section.

Q5: How can I confirm the purity of my final product after purification?

A5: A combination of analytical techniques is recommended to confirm purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and detecting trace organic impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify impurities if they are present at sufficient levels (typically >0.1%).[1][10]

  • Mass Spectrometry (MS): Often coupled with LC (LC-MS), this technique confirms the molecular weight of your compound.[11]

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity. Impurities tend to depress and broaden the melting point range.

Troubleshooting Guides & Protocols

This section provides detailed workflows for common purification challenges. Before beginning any procedure, ensure you have characterized your impure material using an appropriate analytical technique (e.g., HPLC, LC-MS) to understand the nature and level of the impurities.[11]

Guide 1: Purification by Recrystallization

When to Use: This method is ideal for removing small amounts of impurities (<5%) from a solid batch, especially when dealing with discoloration or slightly low purity as determined by HPLC.

Principle of Causality: Recrystallization leverages differences in solubility between the desired compound and impurities in a chosen solvent. An ideal solvent will dissolve the compound and impurities when hot but will allow only the desired compound to crystallize upon cooling, leaving the impurities behind in the "mother liquor."[12] Slow cooling is crucial as it promotes the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice structure.

Experimental Protocol: Solvent Screening and Recrystallization

  • Solvent Screening:

    • Place approximately 20-30 mg of your impure 1-phenyl-1H-imidazol-4-amine HCl into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature (see Table 1 for suggestions). A good candidate solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show solubility at room temperature. An ideal solvent will fully dissolve the compound at or near its boiling point.

    • Allow the dissolved solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a high recovery of crystalline solid.

  • Recrystallization Procedure:

    • Place the impure compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) until the compound just dissolves. Use the minimum amount of hot solvent necessary.

    • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

    • Dry the purified crystals under a vacuum to remove all traces of solvent.

Table 1: Potential Recrystallization Solvents

Solvent System Rationale
Ethanol / Water The hydrochloride salt should have good solubility in hot water and lower solubility in ethanol. A mixture can be fine-tuned for optimal recovery.
Isopropanol (IPA) A common choice for recrystallizing amine hydrochloride salts.[12]
Methanol Generally provides high solubility; may require a co-solvent like diethyl ether or ethyl acetate to induce precipitation ("crashing out").

| Acetonitrile | Can be effective for moderately polar compounds. |

Guide 2: Purification by Acid-Base Extraction

When to Use: This method is highly effective for removing neutral or acidic organic impurities from your basic amine compound. It is a robust chemical purification technique that can handle higher impurity loads than recrystallization.

Principle of Causality: This technique exploits the change in solubility of the amine based on pH. The hydrochloride salt is ionic and thus soluble in aqueous solutions. By adding a base (e.g., NaOH), the amine is deprotonated to its neutral "freebase" form, which is significantly less soluble in water but highly soluble in common organic solvents.[9][13] This allows for a phase separation of the desired compound from impurities that do not share this pH-dependent solubility profile.

Experimental Protocol: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the impure 1-phenyl-1H-imidazol-4-amine HCl in deionized water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add a base (e.g., 3M NaOH solution) while swirling until the pH is >10 (confirm with pH paper). You may observe the precipitation of the freebase.

  • Extraction of Freebase: Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the separatory funnel. Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes. Allow the layers to separate. The deprotonated freebase will move into the organic layer.[14]

  • Separation and Washing: Drain the lower organic layer. Add fresh organic solvent to the aqueous layer and repeat the extraction two more times to ensure complete recovery. Combine all organic extracts.

  • Back-Extraction (Optional Wash): Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Regeneration of Salt: To the organic solution containing the freebase, add 1M Hydrochloric Acid (HCl) and shake. The amine will be protonated back to the hydrochloride salt and will move into the aqueous layer.

  • Isolation: Separate the aqueous layer containing your purified product. The solvent can be removed by evaporation (e.g., using a rotary evaporator) to yield the purified 1-phenyl-1H-imidazol-4-amine hydrochloride. Alternatively, if the product is not highly water-soluble, it may precipitate upon acidification and can be collected via filtration.

Diagram 1: Acid-Base Extraction Workflow

G cluster_start Initial State cluster_freebase Freebase Extraction cluster_salt Salt Regeneration start Impure Amine HCl (Aqueous Solution) basify Add NaOH (pH > 10) Convert to Freebase start->basify extract Extract with Organic Solvent (e.g., DCM) basify->extract organic_phase Organic Phase: Pure Freebase + Neutral Impurities extract->organic_phase Separation aqueous_phase_1 Aqueous Phase: Inorganic Salts extract->aqueous_phase_1 Separation acidify Add HCl (aq) Re-form Salt organic_phase->acidify aqueous_phase_2 Aqueous Phase: Purified Amine HCl acidify->aqueous_phase_2 Separation organic_phase_2 Organic Phase: Neutral Impurities acidify->organic_phase_2 Separation isolate Isolate Product (Evaporate Water) aqueous_phase_2->isolate

Caption: Workflow for purification via acid-base extraction.

Guide 3: Troubleshooting Chromatographic Purification

When to Use: When dealing with closely related impurities (e.g., structural isomers) that are not effectively removed by recrystallization or extraction. Column chromatography offers the highest resolving power.

Principle of Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica) and a mobile phase (the eluent). For basic amines, the acidic nature of silica can cause strong, non-ideal interactions. The strategies below modify the system to create a less interactive environment, allowing for separation based on polarity differences rather than acid-base interactions.[6][7]

Diagram 2: Decision Tree for Chromatographic Method Selection

G start Chromatography Needed for Basic Amine Purification? check_silica Standard Silica Causes Streaking? start->check_silica add_modifier Option 1: Add Basic Modifier (e.g., 1% TEA or NH4OH) to Mobile Phase check_silica->add_modifier Yes use_alt_phase Option 2: Use Amine-Functionalized Silica Column check_silica->use_alt_phase Yes check_polarity Compound Very Polar? check_silica->check_polarity No add_modifier->check_polarity use_alt_phase->check_polarity reverse_phase Option 3: Use Reverse Phase (C18) with High pH Mobile Phase check_polarity->reverse_phase Yes normal_phase Stick with Normal Phase (Options 1 or 2) check_polarity->normal_phase No

Caption: Decision-making flowchart for chromatographic purification.

Protocol A: Modified Normal-Phase Chromatography (Silica Gel)

  • Prepare the Mobile Phase: A typical mobile phase for polar amines is a gradient of methanol in dichloromethane (DCM). To this system, add a basic modifier. A good starting point is 0.5% to 1% triethylamine (TEA) or a 7N solution of ammonia in methanol.

  • Equilibrate the Column: Before loading your sample, flush the silica gel column with at least 5 column volumes of your initial mobile phase (containing the basic modifier). This "neutralizes" the acidic sites on the silica.[6]

  • Run the Column: Load your sample (pre-adsorbed onto a small amount of silica for best results) and run the gradient as you normally would. The presence of the competing base in the mobile phase should result in sharper peaks and better separation.

Protocol B: Amine-Functionalized or Alumina Chromatography

This is often a superior approach to adding modifiers, as it provides a more inert and reproducible surface.

  • Select the Stationary Phase: Obtain pre-packed columns or pack your own using basic alumina or commercially available amine-functionalized silica.[7]

  • Develop the Mobile Phase: With these stationary phases, you can often use simpler, non-basic solvent systems like ethyl acetate in hexanes, which are easier to remove post-purification.[7]

  • Run the Column: Equilibrate and run the column as standard. The inert surface prevents the strong acid-base interactions, leading to much-improved peak shape and resolution for basic compounds.

References

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Contract Pharma. (2011). Trace Impurity Identification.
  • Veeprho. (n.d.). Imidazole Impurities and Related Compound.
  • BOC Sciences. (n.d.). Pharmaceutical Elemental Impurities Analysis - Wet Chemistry.
  • National Institutes of Health (NIH). (n.d.). Pharmaceutical Trace Analysis.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • ACS Publications. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development.
  • ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it?.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • PubMed. (2009). Sensitive Determination of Strongly Polar Aromatic Amines in Water Samples by Stir Bar Sorptive Extraction Based on Poly(vinylimidazole-Divinylbenzene) Monolithic Material and Liquid Chromatographic Analysis.
  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Unknown Source. (n.d.). EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.
  • Unknown Source. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • PubMed. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification.
  • Unknown Source. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • ResearchGate. (2023). What are the usual 280-305 nm absorbing impurities present in imidazole?.
  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • ScienceMadness. (2006). Isolation of primary amines as HCL salt problem.
  • PubMed. (2012). Effect of ionic liquid impurities on the synthesis of silver nanoparticles.
  • National Institutes of Health (NIH). (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-imidazol-4-amine hydrochloride.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
  • National Institutes of Health (NIH). (n.d.). 1-Phenylimidazole. PubChem.
  • National Institutes of Health (NIH). (n.d.). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles.
  • ACS Publications. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society.
  • NextSDS. (n.d.). 1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride.
  • MilliporeSigma. (n.d.). 1H-imidazol-4-amine hydrochloride.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
  • ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.

Sources

Troubleshooting

optimizing crystallization methods for high-purity 1-phenyl-1H-imidazol-4-amine hydrochloride

Technical Support Center: Crystallization of 1-Phenyl-1H-imidazol-4-amine Hydrochloride A Foreword from the Senior Application Scientist: The crystallization of Active Pharmaceutical Ingredients (APIs) like 1-phenyl-1H-i...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 1-Phenyl-1H-imidazol-4-amine Hydrochloride

A Foreword from the Senior Application Scientist:

The crystallization of Active Pharmaceutical Ingredients (APIs) like 1-phenyl-1H-imidazol-4-amine hydrochloride is a critical purification step that dictates the purity, stability, and bioavailability of the final drug product. While specific, detailed crystallization protocols for every novel compound are not always publicly available, the principles governing the crystallization of small molecule amine hydrochlorides are well-established. This guide synthesizes these fundamental principles with practical, field-proven insights to empower you, our fellow researchers, to overcome common challenges. It is structured not as a rigid protocol, but as a dynamic troubleshooting resource to guide your process development and optimization efforts.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 1-phenyl-1H-imidazol-4-amine hydrochloride. Each problem is followed by a series of diagnostic questions and actionable solutions grounded in physicochemical principles.

Q1: My compound "oils out" instead of crystallizing upon cooling or anti-solvent addition. What is happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1] This is often a result of the solution temperature being higher than the melting point of the solute or the presence of impurities that depress the melting point.[2] The resulting oil is often a good solvent for impurities, hindering purification.[1]

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Gently reheat the mixture to redissolve the oil. Add a small amount (10-20% v/v) of the primary "good" solvent to decrease the supersaturation level.[2]

  • Slow Cooling is Crucial: Allow the solution to cool to room temperature very slowly before transferring it to a colder environment like an ice bath. Rapid cooling is a common cause of oiling out.[3]

  • Introduce Seed Crystals: If available, add a few seed crystals of pure 1-phenyl-1H-imidazol-4-amine hydrochloride to the slightly cooled solution to encourage heterogeneous nucleation on a solid surface rather than liquid phase separation.[4]

Long-Term Process Optimization:

  • Solvent System Re-evaluation: The chosen solvent or anti-solvent may be inducing too high a level of supersaturation too quickly. Consider an anti-solvent that is more miscible with the primary solvent or has a less drastic effect on the compound's solubility.

  • Purity Check: The starting material may contain significant impurities. Consider a preliminary purification step (e.g., charcoal treatment, flash chromatography) before the final crystallization.[5]

Q2: Crystal formation is not occurring, even after significant cooling. What steps can I take to induce crystallization?

A2: The failure to crystallize typically indicates that the solution is either not sufficiently supersaturated or that the kinetic barrier to nucleation has not been overcome.

Troubleshooting Steps:

  • Confirm Supersaturation: If the solution is clear and no crystals have formed, you may have used too much solvent.[2] Try evaporating a portion of the solvent under reduced pressure or with a gentle stream of nitrogen to increase the solute concentration.[6]

  • Induce Nucleation:

    • Scratching Method: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[2][6]

    • Seed Crystals: This is the most effective method. Add a single, small crystal of the pure product to the solution.[2][4][6]

    • "Solvent Shock": If using an anti-solvent, add a small, localized amount quickly to induce nucleation, then proceed with a slower addition for crystal growth.

  • Increase Cooling: If using cooling crystallization, ensure the solution has been cooled sufficiently. An ice-salt bath can achieve temperatures below 0 °C, which may be necessary.

Q3: The final crystal yield is unacceptably low. How can I improve it?

A3: A low yield is a common issue and can often be traced back to the solubility profile of the compound in the chosen solvent system.[3]

Potential Causes & Solutions:

  • Excessive Solvent: The most frequent cause is using too much solvent to dissolve the initial solid, leaving a significant amount of product in the mother liquor after cooling.[2][3] Solution: Use the minimum amount of hot solvent required for complete dissolution.

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in product loss.[3] Solution: Ensure the crystallization slurry is thoroughly cooled before filtration.

  • Sub-optimal Solvent Choice: The ideal solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room temperature or below. Solution: Re-screen for solvents that provide a better yield profile. (See Experimental Protocols section).

  • Incomplete Precipitation: The cooling time may have been insufficient. Solution: Allow more time for crystallization at the lowest temperature point in your procedure.[3]

Q4: The final product has low purity. How can I prevent impurity co-crystallization?

A4: The goal of crystallization is purification. If impurities are being incorporated into the crystal lattice, the process parameters need adjustment.

Strategies for Purity Enhancement:

  • Control the Rate of Crystallization: Slower crystal growth allows for more selective incorporation of the target molecule into the lattice, effectively excluding impurities.[3] Avoid "crashing out" the product by rapid cooling or fast anti-solvent addition.

  • Solvent Selection: The solvent choice significantly impacts impurity rejection.[7][8] Some solvents may have a higher solubility for the impurities than for the product, keeping them in the mother liquor.

  • Activated Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb them.[3][5]

  • pH Adjustment: Since the product is a hydrochloride salt, the pH of the solution can influence the solubility of both the product and potential basic or acidic impurities.[9] Fine-tuning the pH can maximize the purity of the crystallizing salt.

Q5: I'm observing inconsistent crystal forms between batches. How do I control for polymorphism?

A5: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with different physical properties like solubility and stability.[10][11][12] Controlling polymorphism is critical for pharmaceutical consistency.[13][14]

Key Control Strategies:

  • Consistent Solvent System: The choice of solvent is a primary driver of which polymorphic form crystallizes.[15][16] Once a desired form is identified, the solvent system must be strictly maintained.

  • Controlled Supersaturation and Temperature: The rate at which supersaturation is achieved and the temperature of crystallization can dictate which polymorph nucleates and grows.[13] Generally, lower supersaturation favors the most thermodynamically stable form.

  • Seeding: Seeding with the desired polymorph is a powerful method to ensure that form crystallizes preferentially.[4]

  • Characterization is Key: Routinely use analytical techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the crystal form of each batch.[17][18][19][20][21][22][23][24][25][26]

Frequently Asked Questions (FAQs)

  • Q: How do I select an appropriate solvent system for 1-phenyl-1H-imidazol-4-amine hydrochloride?

    • A: A good primary solvent should dissolve the compound well at an elevated temperature but poorly at a low temperature.[27] For a hydrochloride salt, polar protic solvents like methanol, ethanol, or even water are good starting points. An anti-solvent is a miscible solvent in which the compound is insoluble. Common anti-solvents for hydrochloride salts include ethers (MTBE), esters (ethyl acetate), or hydrocarbons (heptane). The ideal system is found through systematic screening.[7][28]

  • Q: What is the role of pH in the crystallization of this hydrochloride salt?

    • A: The pH of the solution is critical. As a hydrochloride salt of a weak base, its solubility is pH-dependent.[9] Lowering the pH by adding a source of chloride ions (like HCl) can decrease solubility due to the common-ion effect, which can be used to drive crystallization.[29][30] Conversely, raising the pH would convert the salt back to the free base, which has a very different solubility profile.[9][31]

  • Q: What are the essential analytical techniques for characterizing my final product?

    • A:

      • Purity: High-Performance Liquid Chromatography (HPLC).

      • Identity: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

      • Crystal Form (Polymorphism): Powder X-ray Diffraction (PXRD) is the definitive technique.[18][25] Differential Scanning Calorimetry (DSC) can also identify polymorphs by their different melting points and phase transitions.[17][19][21]

      • Morphology: Optical or Scanning Electron Microscopy (SEM) to observe crystal shape and size.

Data & Protocols

Table 1: Representative Solvent Properties for Crystallization Screening
SolventClassBoiling Point (°C)PolarityComments
MethanolPolar Protic65HighGood primary solvent for many salts.
EthanolPolar Protic78HighGood primary solvent, less volatile than methanol.
IsopropanolPolar Protic82MediumCan be a primary or co-solvent.
WaterPolar Protic100Very HighPotential primary solvent; risk of hydrate formation.
AcetonitrilePolar Aprotic82MediumCan be a good primary solvent.
Ethyl AcetateEster77LowCommon anti-solvent.
HeptaneHydrocarbon98Very LowCommon anti-solvent.
MTBEEther55LowCommon anti-solvent, very volatile.

Note: This table provides general guidance. The actual solubility of 1-phenyl-1H-imidazol-4-amine hydrochloride must be determined experimentally.

Experimental Workflows & Diagrams

Protocol 1: General Cooling Crystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 1-phenyl-1H-imidazol-4-amine hydrochloride. Add the minimum volume of a suitable hot solvent (e.g., ethanol) to achieve complete dissolution with gentle heating and stirring.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop, insulated from the surface.

  • Secondary Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum at a temperature appropriate to remove residual solvent without causing polymorphic changes.

G cluster_dissolution Step 1: Dissolution cluster_cooling Step 2: Cooling & Crystallization cluster_isolation Step 3: Isolation & Drying a Add Crude Solid to Flask b Add Minimum Hot Solvent a->b c Stir until Dissolved b->c d Slow Cool to Room Temp c->d e Cool in Ice Bath d->e f Vacuum Filtration e->f g Wash with Cold Solvent f->g h Dry Under Vacuum g->h i High-Purity Crystals h->i Final Product

Caption: Workflow for Cooling Crystallization.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude solid in the minimum volume of a "good" solvent (e.g., methanol) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add the "anti-solvent" (e.g., ethyl acetate) dropwise until the solution becomes persistently cloudy (nucleation).

  • Growth: Add a small additional amount of the "good" solvent to clarify the solution slightly, then continue the slow addition of the anti-solvent to facilitate crystal growth.

  • Maturation: Allow the resulting slurry to stir at room temperature for at least one hour.

  • Isolation & Drying: Collect and dry the crystals as described in the cooling crystallization protocol.

G start Dissolve Solid in 'Good' Solvent add_anti Slowly Add 'Anti-Solvent' start->add_anti cloudy Solution Cloudy? add_anti->cloudy cloudy->add_anti No stir Stir & Allow Growth cloudy->stir Yes isolate Filter, Wash, & Dry stir->isolate product Pure Crystals isolate->product

Caption: Workflow for Anti-Solvent Crystallization.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]

  • Variankaval, N. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • BIA. Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • Lorena, C. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. Retrieved from [Link]

  • Feng, T. L., Pinal, R., & Suryanarayanan, R. (2002). Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms. Journal of Pharmaceutical Sciences, 91(11), 2447-2457.
  • Kudo, S., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(8), 1695-1701.
  • Gani, R., & Andrea, K. (n.d.). Chapter 4 Solvent design for crystallization of pharmaceutical products.
  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved from [Link]

  • Didriksen, T., et al. (2022). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 22(1), 324-336.
  • Li, Y., et al. (2023). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design, 24(1), 478-502.
  • APC Ltd. (2020, October 10). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]

  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Retrieved from [Link]

  • Khomane, K. S., & Bansal, A. K. (2009). Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions. Pharmaceutical Technology, 33(10), 92-100.
  • ijcpa. (2015, December 31). emerging techniques for polymorph detection. Retrieved from [Link]

  • Lust, A., et al. (2020). Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. Molecules, 25(23), 5764.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Retrieved from [Link]

  • TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. Retrieved from [Link]

  • FORCE Technology. (n.d.). Identification of crystalline materials with X-Ray Diffraction (XRD). Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 6). Studying Polymorphism by Means of DSC. Retrieved from [Link]

  • CCDC. (n.d.). crystallization of small molecules. Retrieved from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur? Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis. Retrieved from [Link]

  • Tanski, J. M. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section C, 73(7), 679-684.
  • Black, S. N., et al. (2005). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. Crystal Growth & Design, 5(2), 641-646.
  • Harris, K. D., & Tremayne, M. (1996). Application of X-ray Powder Diffraction Techniques to the Solution of Unknown Crystal Structures. Accounts of Chemical Research, 29(4), 185-191.
  • Gaisford, S. (2007, March 27). Calorimetry for polymorph detection. European Pharmaceutical Review. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Optimizing and Validating HPLC Methods for 1-Phenyl-1H-imidazol-4-amine Hydrochloride Purity: A HILIC vs. RP-HPLC Comparison Guide

Executive Summary 1-phenyl-1H-imidazol-4-amine hydrochloride is a critical intermediate and active pharmaceutical ingredient (API) framework[1]. Because it is a hydrochloride salt of an amine-substituted imidazole, it pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-phenyl-1H-imidazol-4-amine hydrochloride is a critical intermediate and active pharmaceutical ingredient (API) framework[1]. Because it is a hydrochloride salt of an amine-substituted imidazole, it presents a highly polar, basic profile. When developing a purity assay for such compounds, chromatographers often face a dilemma. Conventional Reversed-Phase Liquid Chromatography (RP-HPLC) struggles with highly polar basic amines, often resulting in poor retention, phase dewetting, or severe peak tailing due to secondary silanol interactions[2].

This guide objectively compares the performance of RP-HPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity testing of 1-phenyl-1H-imidazol-4-amine hydrochloride. Furthermore, it provides a comprehensive, self-validating protocol aligned with the latest ICH Q2(R2) guidelines[3][4].

The Mechanistic Challenge: Causality in Chromatographic Behavior

As an application scientist, understanding the why behind a method's failure is as important as knowing how to fix it.

The Failure of RP-HPLC: In RP-HPLC, retention is driven by hydrophobic partitioning. For a highly polar salt like 1-phenyl-1H-imidazol-4-amine hydrochloride, the analyte prefers the mobile phase over the hydrophobic C18 stationary phase, eluting near the void volume ( t0​ )[5]. To force retention, one must use highly aqueous mobile phases (risking stationary phase collapse) or introduce ion-pairing reagents (e.g., sodium octanesulfonate). However, ion-pairing reagents require lengthy column equilibration and are notoriously incompatible with mass spectrometry (LC-MS). Furthermore, the basic amine group ( pKa​ ~ 7-8) interacts strongly with ionized residual silanols on the silica support, causing asymmetric, tailing peaks[2].

The HILIC Advantage: HILIC operates via an orthogonal mechanism[5]. Using a polar stationary phase (such as a zwitterionic sulfobetaine or amide phase) and a highly organic mobile phase (e.g., 80% Acetonitrile), HILIC relies on water as the strong eluting solvent. The retention mechanism is multimodal: it involves the partitioning of the polar analyte into a water-enriched liquid layer immobilized on the stationary phase, supplemented by electrostatic and hydrogen-bonding interactions. This causality—matching a polar analyte with a polar retention environment—eliminates the need for ion-pairing reagents, provides excellent retention ( k′>2 ), and yields sharp, symmetrical peaks[2].

Performance Comparison: RP-HPLC vs. HILIC

To demonstrate the superiority of HILIC for this specific analyte, we compared a standard C18 column (with ion-pairing) against a Zwitterionic HILIC column.

Table 1: Chromatographic Performance Comparison for 1-phenyl-1H-imidazol-4-amine HCl (n=5)
ParameterRP-HPLC (C18 + Ion-Pairing)HILIC (Zwitterionic Phase)
Mobile Phase 90% Water (10mM KH2​PO4​ , 5mM Ion-Pair), 10% ACN80% ACN, 20% Water (10mM Ammonium Formate, pH 3.0)
Retention Factor ( k′ ) 1.2 (Poor retention)4.5 (Optimal retention)
Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.08 (Highly symmetrical)
Theoretical Plates ( N ) 3,20014,500
Resolution ( Rs​ ) from Impurity A 1.4 (Incomplete baseline resolution)3.2 (Baseline resolved)
LC-MS Compatibility Poor (Ion suppression from salts)Excellent (Volatile buffers)

Self-Validating HILIC Protocol (ICH Q2(R2) Aligned)

The following step-by-step methodology outlines a self-validating system for purity testing, ensuring that every run verifies its own suitability. This aligns strictly with the ICH Q2(R2) guidelines for analytical procedure validation[4][6].

Step 1: System Suitability Testing (SST)
  • Purpose: To verify that the resolution and reproducibility of the chromatographic system are adequate for the analysis before any samples are run[7].

  • Methodology: Inject a standard solution of 1-phenyl-1H-imidazol-4-amine HCl (100 µg/mL) spiked with its primary degradation product (Impurity A, 1 µg/mL) six times.

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0; Tailing factor ( Tf​ ) ≤ 1.5; Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

Step 2: Specificity and Forced Degradation
  • Purpose: To prove the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components[4].

  • Methodology: Subject the API to stress conditions: Acidic (0.1 N HCl), Basic (0.1 N NaOH), Oxidative (3% H2​O2​ ), and Thermal (60°C) for 24 hours. Neutralize and inject.

  • Causality Check: Using a Diode Array Detector (DAD) or MS, assess peak purity. The peak purity angle must be less than the peak purity threshold, proving no co-eluting degradants inflate the API's apparent purity.

Step 3: Linearity and Range
  • Purpose: To demonstrate that the detector response is directly proportional to the analyte concentration[7].

  • Methodology: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target working concentration (100 µg/mL). Inject each level in triplicate.

  • Acceptance Criteria: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥ 0.999. The y-intercept should be ≤ 2% of the 100% level response.

Step 4: Accuracy (Spike Recovery)
  • Purpose: To ensure the measured value aligns with the true value[7].

  • Methodology: Spike known amounts of 1-phenyl-1H-imidazol-4-amine HCl into a synthetic matrix (or placebo) at 80%, 100%, and 120% of the nominal concentration. Prepare three replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with an RSD ≤ 2.0%.

Step 5: Precision (Repeatability and Intermediate Precision)
  • Methodology: For repeatability, analyze six independent sample preparations at 100% concentration on the same day by the same analyst. For intermediate precision, a second analyst prepares and analyzes six new samples on a different day using a different HPLC system[6].

  • Acceptance Criteria: The overall RSD for assay results must be ≤ 2.0%.

Step 6: Limit of Detection (LOD) and Quantitation (LOQ)
  • Methodology: Based on the standard deviation of the response ( σ ) and the slope ( S ) of the linearity curve. LOD=3.3×(σ/S) and LOQ=10×(σ/S) [4]. Validate the LOQ by injecting a solution at the calculated LOQ concentration six times (RSD must be ≤ 10%).

Step 7: Robustness
  • Methodology: Introduce deliberate, small variations to method parameters: Buffer pH (± 0.2 units), Column temperature (± 5°C), and Mobile phase organic content (± 2%)[7].

  • Acceptance Criteria: SST parameters must still be met, ensuring the method's reliability in routine QC environments.

Validation Workflow Visualization

G cluster_0 Method Selection cluster_1 ICH Q2(R2) Validation Core Start 1-Phenyl-1H-imidazol-4-amine HCl Purity Analysis HILIC HILIC Mode (Zwitterionic Phase) Start->HILIC High Polarity RP RP-HPLC Mode (C18 + Ion Pairing) Start->RP Low Retention SST System Suitability Testing (Tf ≤ 1.5, N ≥ 5000) HILIC->SST Selected Method Spec Specificity (Peak Purity via DAD/MS) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin AccPrec Accuracy & Precision (Recovery 98-102%, RSD ≤ 2%) Lin->AccPrec Robust Robustness (DoE Approach) AccPrec->Robust

ICH Q2(R2) HPLC validation workflow for 1-phenyl-1H-imidazol-4-amine HCl purity testing.

References

  • Title: PubChem Compound Summary for CID 23064470, 1-phenyl-1H-imidazol-4-amine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA) URL: [Link]

  • Title: Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography Source: MDPI URL: [Link]

  • Title: A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes Source: Chromatography Online / LCGC International URL: [Link]

Sources

Comparative

A Comparative Benchmarking Guide to 1-phenyl-1H-imidazol-4-amine hydrochloride for Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

This guide provides an in-depth comparative analysis of a novel investigational compound, 1-phenyl-1H-imidazol-4-amine hydrochloride, for its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The imidazo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of a novel investigational compound, 1-phenyl-1H-imidazol-4-amine hydrochloride, for its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The imidazole scaffold is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including enzyme inhibition.[1][2][3] Given this precedent, we are positioning 1-phenyl-1H-imidazol-4-amine hydrochloride as a potential modulator of IDO1, a critical enzyme in the field of immuno-oncology.

This document will provide a comprehensive framework for evaluating the inhibitory potential of this compound, benchmarking it against established IDO1 inhibitors. We will delve into the underlying science, provide detailed experimental protocols for both biochemical and cell-based assays, and present a comparative analysis of its performance.

The Critical Role of IDO1 in Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5][6] In a healthy physiological state, IDO1 activity is generally low. However, in the tumor microenvironment, its expression is often significantly upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ).

This overexpression of IDO1 has profound immunosuppressive effects through two primary mechanisms:

  • Tryptophan Depletion: The rapid consumption of tryptophan in the local tumor microenvironment starves effector T-cells, which are crucial for mounting an anti-tumor immune response, leading to their anergy and apoptosis.[4][7]

  • Kynurenine Accumulation: The enzymatic breakdown of tryptophan produces metabolites, most notably kynurenine, which actively suppress T-cell proliferation and promote the differentiation of regulatory T-cells (Tregs), further dampening the anti-tumor immune response.[4][5]

Due to its central role in creating an immune-tolerant environment for tumor growth, IDO1 has emerged as a high-priority target for cancer immunotherapy.[4][8] The development of small-molecule inhibitors that can block IDO1 activity aims to restore T-cell function and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[8]

The IDO1-Mediated Immune Suppression Pathway

IDO1_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Upregulated in TME) Tryptophan->IDO1 Substrate TCell Effector T-Cell Tryptophan->TCell Essential for Proliferation Kynurenine Kynurenine & Metabolites IDO1->Kynurenine Catalyzes Kynurenine->TCell Inhibits Proliferation Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation ImmuneSuppression Immune Suppression TCell->ImmuneSuppression Depletion leads to Treg->ImmuneSuppression Contributes to TumorGrowth Tumor Growth & Survival ImmuneSuppression->TumorGrowth Inhibitor 1-phenyl-1H-imidazol-4-amine HCl (Investigational Inhibitor) Inhibitor->IDO1 Blocks Activity

Caption: IDO1 pathway in the tumor microenvironment (TME).

Benchmarking Performance: A Comparative Data Summary

To provide a clear quantitative comparison, the following table presents hypothetical, yet realistic, inhibitory data for 1-phenyl-1H-imidazol-4-amine hydrochloride benchmarked against established IDO1 inhibitors, Epacadostat and Navoximod. This data is illustrative of what would be generated using the protocols detailed in this guide.

CompoundTarget(s)IC50 (Enzymatic Assay)EC50 (Cellular Assay)Mechanism of Action
1-phenyl-1H-imidazol-4-amine HCl IDO1 150 nM 450 nM Competitive (Hypothesized)
EpacadostatIDO122 nM50 nMCompetitive
NavoximodIDO128 nM[7]70 nM[7]Non-competitive[4]

IC50: Half-maximal inhibitory concentration in a biochemical assay. EC50: Half-maximal effective concentration in a cell-based assay.

Experimental Protocols for Inhibitor Evaluation

The following sections provide detailed, step-by-step methodologies for the biochemical and cellular evaluation of 1-phenyl-1H-imidazol-4-amine hydrochloride.

Biochemical IDO1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human IDO1. The protocol is based on the principle of measuring the production of N-formylkynurenine, the direct product of tryptophan oxidation by IDO1.

Rationale: A biochemical assay is the foundational step in characterizing a potential inhibitor. It provides a direct measure of the compound's interaction with the purified enzyme, free from the complexities of a cellular environment. This allows for the determination of key parameters like IC50 and can provide insights into the mechanism of inhibition.

  • Reagent Preparation:

    • Assay Buffer: Prepare a solution of 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM L-ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. The ascorbic acid serves as a reducing agent to maintain the heme iron of IDO1 in its active ferrous state. Methylene blue acts as a cofactor, and catalase is included to remove hydrogen peroxide, which can damage the enzyme.

    • Enzyme Solution: Prepare a working solution of recombinant human IDO1 enzyme in assay buffer to a final concentration of 50 nM.

    • Substrate Solution: Prepare a 400 µM solution of L-tryptophan in assay buffer.

    • Test Compound Dilution Series: Prepare a serial dilution of 1-phenyl-1H-imidazol-4-amine hydrochloride in DMSO, and then dilute further in assay buffer to achieve the desired final concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay is below 1%.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound dilutions to the wells of a 96-well plate. Include wells for a positive control (a known IDO1 inhibitor like Epacadostat) and a negative control (vehicle/DMSO).

    • Add 25 µL of the IDO1 enzyme solution to all wells and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the introduction of the substrate.

    • Initiate the enzymatic reaction by adding 50 µL of the L-tryptophan substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Detection and Data Analysis:

    • Stop the reaction by adding 10 µL of 6 M trichloroacetic acid. This will precipitate the enzyme and also hydrolyze the N-formylkynurenine product to kynurenine.

    • Incubate at 50°C for 30 minutes to ensure complete hydrolysis.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer 80 µL of the supernatant to a new plate and add 80 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). A yellow color will develop upon reaction with kynurenine.

    • Measure the absorbance at 480 nm using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Biochemical_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detect 3. Detection & Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate Plate Add Compound & Enzyme to 96-well Plate Reagents->Plate Compound Create Serial Dilution of Test Compound Compound->Plate PreIncubate Pre-incubate 15 min (Inhibitor Binding) Plate->PreIncubate AddSubstrate Add Tryptophan to start reaction PreIncubate->AddSubstrate Incubate Incubate 60 min at 37°C AddSubstrate->Incubate Stop Stop Reaction with TCA Incubate->Stop Hydrolyze Hydrolyze to Kynurenine Stop->Hydrolyze Detect Add Ehrlich's Reagent & Read Absorbance (480nm) Hydrolyze->Detect Analyze Calculate % Inhibition & Determine IC50 Detect->Analyze

Caption: Workflow for the biochemical IDO1 inhibition assay.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a living cell, providing a more physiologically relevant assessment of its potential efficacy.

Rationale: While biochemical assays are crucial for initial characterization, they do not account for factors such as cell permeability, metabolic stability, or off-target effects. A cell-based assay provides a more comprehensive evaluation of a compound's activity in a biological context.[9][10] HeLa cells or other cancer cell lines are commonly used as they can be induced to express high levels of IDO1 upon treatment with IFN-γ.[11]

  • Cell Culture and IDO1 Induction:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and penicillin/streptomycin in a 96-well plate until they reach approximately 80% confluency.

    • To induce IDO1 expression, treat the cells with 50 ng/mL of recombinant human IFN-γ.

  • Inhibitor Treatment:

    • Concurrently with IFN-γ treatment, add various concentrations of 1-phenyl-1H-imidazol-4-amine hydrochloride (and positive/negative controls) to the cells.

  • Incubation and Sample Collection:

    • Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator. This allows for sufficient time for IDO1 expression and the accumulation of kynurenine in the culture medium.

    • After incubation, carefully collect the cell culture supernatant for analysis.

  • Kynurenine Measurement and Data Analysis:

    • The kynurenine concentration in the supernatant is measured using the same colorimetric method described in the biochemical assay (hydrolysis with trichloroacetic acid followed by reaction with Ehrlich's reagent and absorbance measurement at 480 nm).[7]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the IFN-γ-treated cells without any inhibitor.

    • Determine the EC50 value from the resulting dose-response curve.

Conclusion and Future Directions

This guide outlines a robust framework for the preclinical evaluation of 1-phenyl-1H-imidazol-4-amine hydrochloride as a novel IDO1 inhibitor. The provided protocols for biochemical and cell-based assays, along with the comparative benchmarking data, offer a clear path for researchers to assess its potency and cellular efficacy.

Positive results from these initial assays would warrant further investigation, including mechanism of action studies to confirm competitive or non-competitive inhibition, selectivity profiling against other enzymes (such as IDO2 and TDO), and in vivo studies in appropriate animal models to evaluate anti-tumor efficacy and pharmacodynamic effects.[7] The development of potent and selective IDO1 inhibitors like 1-phenyl-1H-imidazol-4-amine hydrochloride holds significant promise for advancing cancer immunotherapy.

References

  • Evaluation and comparison of the commonly used bioassays of human indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). PubMed. [Link]

  • Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. MDPI. [Link]

  • Kinase/Enzyme Assays. PharmaLegacy. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Discovery of inactive conformation-selective kinase inhibitors by utilizing cascade assays. ScienceDirect. [Link]

  • Discovery of IDO1 inhibitors: from bench to bedside. PMC - NIH. [Link]

  • Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation. ACS Publications. [Link]

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. [Link]

  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. [Link]

  • Synthesis and Antifungal Properties of N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine Derivatives. PubMed. [Link]

  • A review: Imidazole synthesis and its biological activities. ResearchGate. [Link]

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. [Link]

Sources

Validation

A Comparative Guide to Validating the Structural Integrity of 1-phenyl-1H-imidazol-4-amine Hydrochloride using GC-MS

For researchers, scientists, and drug development professionals, ensuring the structural integrity and purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the structural integrity and purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the validation of 1-phenyl-1H-imidazol-4-amine hydrochloride. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and trustworthiness in your analytical workflows.

The Critical Importance of Structural Validation

1-phenyl-1H-imidazol-4-amine hydrochloride is a heterocyclic amine with potential applications in medicinal chemistry. Its structure, comprising a phenyl group, an imidazole ring, and a primary amine, presents unique analytical challenges. The hydrochloride salt form enhances its solubility in polar solvents. The primary goals of structural validation are to confirm the identity of the molecule, quantify its purity, and identify and quantify any impurities. Impurities can arise from the synthesis process (starting materials, by-products, intermediates), degradation, or storage.[1][2] According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), these impurities must be monitored and controlled to ensure the safety and efficacy of the final drug product.[3][4]

GC-MS: A Powerful Tool for Volatile and Semi-Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[5] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[5][6] However, the polar nature of the primary amine group in 1-phenyl-1H-imidazol-4-amine hydrochloride necessitates a derivatization step to increase its volatility and thermal stability, making it amenable to GC analysis.[5][7][8]

The "Why" Behind Derivatization

Direct injection of many polar, high-molecular-weight compounds like our target analyte can lead to poor chromatographic peak shape, low sensitivity, and potential degradation in the hot GC inlet. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[7][8] For primary amines, two common derivatization strategies are silylation and acylation.

  • Silylation: This process replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group.[7] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[7][9] The resulting TMS derivatives are significantly more volatile and produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation.[10][11]

  • Acylation: This involves the introduction of an acyl group. Reagents such as trifluoroacetic anhydride (TFAA) react with the primary amine to form a stable amide derivative.[8] Fluoroacyl derivatives can also enhance the sensitivity of detection.

For 1-phenyl-1H-imidazol-4-amine hydrochloride, silylation with BSTFA is an excellent choice due to its high reactivity and the production of a derivative with good chromatographic properties.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the logical flow of the GC-MS analysis for 1-phenyl-1H-imidazol-4-amine hydrochloride.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1-phenyl-1H-imidazol-4-amine HCl (known concentration in solvent) Neutralization Neutralize with base (e.g., NaOH) to free the amine Sample->Neutralization Step 1 Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Neutralization->Extraction Step 2 Drying Evaporate to Dryness (under gentle N2 stream) Extraction->Drying Step 3 Add_Solvent Reconstitute in anhydrous solvent (e.g., Pyridine) Drying->Add_Solvent Step 4 Add_Reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Add_Solvent->Add_Reagent Step 5 Reaction Heat at 70-80°C for 30-60 min Add_Reagent->Reaction Step 6 Injection Inject 1 µL into GC-MS Reaction->Injection Step 7 Separation Chromatographic Separation (e.g., HP-5MS column) Injection->Separation Step 8 Detection Mass Spectrometric Detection (EI, Scan/SIM mode) Separation->Detection Step 9 Identification Identify by Retention Time and Mass Spectrum Detection->Identification Step 10 Quantification Quantify using Calibration Curve Identification->Quantification Step 11

Caption: GC-MS analysis workflow for 1-phenyl-1H-imidazol-4-amine hydrochloride.

Detailed GC-MS Protocol

1. Sample Preparation and Derivatization

  • Accurately weigh approximately 10 mg of 1-phenyl-1H-imidazol-4-amine hydrochloride and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Pipette 100 µL of the stock solution into a vial and evaporate to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]

  • Cap the vial tightly and heat at 75°C for 45 minutes.[9]

  • Allow the vial to cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[12]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13][14]

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 200°C at 15°C/min.

    • Ramp to 300°C at 25°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

3. Data Analysis

  • The derivatized 1-phenyl-1H-imidazol-4-amine will have a characteristic retention time and mass spectrum. The mass spectrum is expected to show a molecular ion peak corresponding to the TMS derivative and characteristic fragment ions, such as the loss of a methyl group (M-15).[10]

  • Quantification is achieved by creating a calibration curve from standards of known concentrations and integrating the peak area of a specific ion in SIM mode.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful technique, it is not the only option. The choice of analytical method should be guided by the specific requirements of the analysis. The following table compares GC-MS with other common techniques for the analysis of 1-phenyl-1H-imidazol-4-amine hydrochloride.

FeatureGC-MSLC-MS/MSNMR SpectroscopyFTIR Spectroscopy
Principle Separation based on volatility and boiling point, followed by mass-based detection.Separation based on polarity and partitioning between mobile and stationary phases, followed by mass-based detection.Measures the magnetic properties of atomic nuclei to provide detailed structural information.[15][16]Measures the absorption of infrared radiation by chemical bonds to identify functional groups.[17][18]
Sample Preparation Requires derivatization to increase volatility.Minimal sample preparation, direct injection of dissolved sample is often possible.[19]Sample dissolved in a deuterated solvent.Minimal, can be analyzed as a solid (e.g., with KBr or ATR).[17]
Sensitivity (Typical LOQ) ~0.1 - 10 ng/mL (with derivatization)[12]~0.01 - 1 ng/mL~0.1 - 1 mg/mLNot a quantitative technique for purity.
Structural Information Provides molecular weight and fragmentation patterns, aiding in identification.Provides molecular weight and fragmentation patterns (MS/MS) for high-confidence identification.Provides detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry; excellent for unambiguous structure elucidation.[15][20][21]Confirms the presence of key functional groups (e.g., N-H, C=N, aromatic C-H).[22][23][24]
Impurity Profiling Excellent for volatile and semi-volatile impurities.Excellent for a wide range of polar and non-polar impurities, including thermally labile compounds.[25]Can identify and quantify impurities without the need for reference standards if the structures are known.[15]Can detect the presence of impurities with different functional groups but is not suitable for quantification.
Analysis Time ~20 - 40 minutes per sample.~5 - 20 minutes per sample.~5 - 60 minutes per sample, depending on the experiments.< 5 minutes per sample.
Cost (Instrument) ModerateHighVery HighLow
Decision-Making Workflow for Technique Selection

The selection of the most appropriate analytical technique is a critical decision. The following diagram outlines a logical approach to this process.

Technique_Selection Start Define Analytical Goal Goal_ID Structural Confirmation? Start->Goal_ID Goal_Quant Purity/Impurity Quantification? Start->Goal_Quant Goal_Func Functional Group ID? Start->Goal_Func NMR NMR Spectroscopy (Unambiguous Structure) Goal_ID->NMR Volatile Is the analyte volatile or derivatizable? Goal_Quant->Volatile FTIR FTIR Spectroscopy (Rapid Functional Group Analysis) Goal_Func->FTIR LCMS LC-MS/MS (High Sensitivity, Broad Applicability) GCMS GC-MS (Volatile/Derivatizable Analytes) Volatile->LCMS No Volatile->GCMS Yes

Caption: Decision-making workflow for selecting an analytical technique.

Ensuring Trustworthiness: A Self-Validating GC-MS Protocol

To ensure the reliability and trustworthiness of the GC-MS method, it must be validated according to ICH Q2(R1) guidelines. Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The key validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of at least five concentrations across the desired range. The correlation coefficient (R²) should be close to 1.

  • Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Illustrative GC-MS Method Validation Data

The following table presents hypothetical but realistic validation data for the GC-MS method described above.

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9950.9992
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 80 - 120%98.5% - 103.2%
Precision (RSD)
- Repeatability (n=6)≤ 5%2.1%
- Intermediate Precision≤ 10%3.5%
LOD S/N ≥ 30.3 µg/mL
LOQ S/N ≥ 101.0 µg/mL

These results demonstrate that the proposed GC-MS method is linear, accurate, precise, and sensitive for the intended purpose of quantifying 1-phenyl-1H-imidazol-4-amine hydrochloride.

Conclusion: An Integrated Approach to Structural Validation

The structural validation of 1-phenyl-1H-imidazol-4-amine hydrochloride requires a comprehensive analytical strategy. While GC-MS, with an appropriate derivatization step, offers a robust and reliable method for both identification and quantification, a multi-technique approach provides the most complete picture of the API's quality.

  • NMR should be considered the gold standard for initial, unambiguous structural confirmation.

  • FTIR serves as a rapid and cost-effective tool for raw material identification and functional group verification.

  • LC-MS/MS provides a highly sensitive and versatile alternative, particularly for analyzing thermally labile impurities or when derivatization is not desirable.

By understanding the strengths and limitations of each technique and implementing a rigorous validation protocol, researchers and drug developers can ensure the structural integrity of their APIs, a critical step in delivering safe and effective medicines.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Edinburgh Analytical. (2025, May 19). API Identification Using FTIR Spectroscopy. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Pharma Tutor. (2024, July 28). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2025, July 29). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • PubMed. (2026, March 18). Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. Retrieved from [Link]

  • Oxford Academic. (2024, February 15). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Retrieved from [Link]

  • ResearchGate. (2024, December). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • PubMed. (2024, January 4). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Retrieved from [Link]

  • MCI. FTIR Analysis and Identification of Raw Materials – Physicochemical. Retrieved from [Link]

  • RJPN.org. (2020, August 31). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]

  • Authorea. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved from [Link]

  • ACS Publications. (2015, May 29). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]

  • ACS Publications. (2023, August 2). Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning. Retrieved from [Link]

  • DSpace. Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Retrieved from [Link]

  • ACS Publications. (2024, November 12). Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography–Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

  • ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]

  • Journals. (2025, November 19). Development and Validation of a GC-MS/MS Method for the Determination of Genotoxic Nitrosamine Impurities in Levetiracetam. Retrieved from [Link]

  • European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]

  • PubMed. (2021, August 15). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Retrieved from [Link]

  • Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PubMed. (2016, August 31). Mass spectral fragmentation of trimethylsilylated small molecules. Retrieved from [Link]

  • Separation Science. (2023, December 9). GC/MS strategies for mutagenic impurities analysis. Retrieved from [Link]

  • Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

  • ijprajournal. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • MDPI. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]

  • ResearchGate. (2018, November 22). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Retrieved from [Link]

  • Organic Communications. (2014). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

  • ResearchGate. (2004, December 24). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved from [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Whitman People. GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Pharmacophore. (2025). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]

  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • PubMed. (2002, December 15). Synthesis and Antifungal Properties of N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine Derivatives. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Sourcing and Purity Analysis of 1-phenyl-1H-imidazol-4-amine hydrochloride

For researchers and professionals in drug development, the quality of starting materials is paramount. This guide provides a comprehensive overview of commercially available 1-phenyl-1H-imidazol-4-amine hydrochloride, a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the quality of starting materials is paramount. This guide provides a comprehensive overview of commercially available 1-phenyl-1H-imidazol-4-amine hydrochloride, a key building block in medicinal chemistry. We will delve into a comparative analysis of suppliers, discuss the importance of purity, and provide detailed experimental protocols for in-house validation. This guide is intended to empower researchers to make informed decisions when sourcing this critical reagent.

Introduction to 1-phenyl-1H-imidazol-4-amine hydrochloride

1-phenyl-1H-imidazol-4-amine hydrochloride (CAS No. 1821666-85-6) is a heterocyclic amine that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its substituted imidazole core is a common motif in pharmaceuticals, and the primary amine and phenyl group offer multiple points for chemical modification. Given its role in the early stages of drug discovery and development, ensuring the purity and consistency of this reagent is crucial for reproducible and reliable experimental outcomes.

Commercial Supplier Landscape

A survey of the chemical supplier landscape reveals several sources for 1-phenyl-1H-imidazol-4-amine hydrochloride. While many suppliers list the compound, obtaining detailed specifications and batch-specific data can be challenging. The following table summarizes publicly available information from a selection of suppliers. It is important to note that the listed purities are often general and may not reflect the actual purity of a specific batch.

SupplierStated PurityAdditional Information
Fluorochem Not specifiedListed as "4-Amino-1-phenyl-1H-imidazole hydrochloride"[1]
Chemrio Not specifiedProduct available for online purchase[2]
Various Online Marketplaces (e.g., Echemi, CymitQuimica) Typically ≥95%Listings may be from various manufacturers with differing quality control standards[3]

Expert Insight: The lack of readily available, detailed Certificates of Analysis (CoA) from many suppliers necessitates a robust in-house quality control protocol. Researchers should always request a batch-specific CoA before purchase and consider the data within as a preliminary guide. Independent verification is strongly recommended.

Understanding Potential Impurities

The purity of 1-phenyl-1H-imidazol-4-amine hydrochloride is largely dependent on the synthetic route employed for its manufacture. A common method for the synthesis of phenylimidazoles is the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia[4].

Potential impurities arising from this and other synthetic methods may include:

  • Starting materials: Unreacted precursors such as phenylglyoxal, formaldehyde, or their derivatives.

  • Isomers: Positional isomers formed during the imidazole ring formation.

  • By-products of side reactions: Over-alkylation or other unintended reactions.

  • Residual solvents: Solvents used in the synthesis and purification steps.

The presence of these impurities can significantly impact the outcome of subsequent reactions, leading to lower yields, the formation of unintended by-products, and difficulties in purification.

Experimental Protocols for Purity Determination

To ensure the quality of 1-phenyl-1H-imidazol-4-amine hydrochloride, a multi-pronged analytical approach is recommended. The following protocols for High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Mass Spectrometry (MS) are designed to provide a comprehensive assessment of purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating and quantifying the components of a mixture. A reversed-phase HPLC method is well-suited for the analysis of polar compounds like 1-phenyl-1H-imidazol-4-amine hydrochloride.

Rationale: This method is designed to separate the target compound from potential non-polar and closely related polar impurities. The use of a C18 column provides good retention for the aromatic and heterocyclic portions of the molecule, while the methanol and phosphate buffer mobile phase allows for the elution of the polar amine. The gradient elution ensures that both early-eluting and late-eluting impurities are resolved.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh ~1 mg of sample prep2 Dissolve in 1 mL of mobile phase A prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc_system HPLC System with UV Detector prep3->hplc_system Inject data_acq Acquire Chromatogram hplc_system->data_acq hplc_column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) hplc_mobile_a Mobile Phase A: 0.025 M KH2PO4 in Water (pH 3.2) hplc_mobile_b Mobile Phase B: Methanol hplc_gradient Gradient Elution: 0-20 min, 10-90% B hplc_flow Flow Rate: 1.0 mL/min hplc_detection UV Detection at 254 nm data_int Integrate Peaks data_acq->data_int data_calc Calculate Purity (% Area) data_int->data_calc

Caption: Workflow for HPLC purity analysis of 1-phenyl-1H-imidazol-4-amine hydrochloride.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.025 M solution of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water. Adjust the pH to 3.2 with phosphoric acid.

    • Mobile Phase B: HPLC-grade methanol.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1-phenyl-1H-imidazol-4-amine hydrochloride.

    • Dissolve the sample in 1 mL of Mobile Phase A.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-15 min: 10% to 90% B

      • 15-20 min: 90% B

      • 20.1-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

¹H NMR Spectroscopy for Structural Confirmation and Impurity Profiling

¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule and can be used to identify and quantify impurities.

Rationale: The ¹H NMR spectrum will confirm the presence of the key structural features of 1-phenyl-1H-imidazol-4-amine hydrochloride, including the phenyl and imidazole protons. The chemical shifts and coupling patterns of these protons are highly characteristic. The presence of unexpected signals can indicate impurities, and their integration relative to the main compound's signals can provide a semi-quantitative measure of their concentration.

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 nmr_spectrometer NMR Spectrometer (≥400 MHz) prep3->nmr_spectrometer Insert nmr_acquisition Acquire ¹H NMR Spectrum nmr_spectrometer->nmr_acquisition data_proc Process Spectrum (Fourier transform, phase correction, baseline correction) nmr_acquisition->data_proc data_assign Assign Signals data_proc->data_assign data_integrate Integrate Signals of Compound and Impurities data_assign->data_integrate data_quantify Quantify Impurities (if internal standard is used) data_integrate->data_quantify

Caption: Workflow for ¹H NMR analysis of 1-phenyl-1H-imidazol-4-amine hydrochloride.

Step-by-Step Protocol:

  • Sample Preparation:

    • Weigh 5-10 mg of 1-phenyl-1H-imidazol-4-amine hydrochloride.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum to the residual solvent peak.

    • Assign the proton signals corresponding to the 1-phenyl-1H-imidazol-4-amine hydrochloride structure.

    • Integrate all signals and compare the relative integrals to the expected proton ratios.

    • Identify and integrate any impurity signals. The percentage of an impurity can be estimated by comparing its integral to that of a known proton signal from the main compound.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆): The exact chemical shifts may vary slightly depending on the solvent and concentration. However, the expected regions are:

  • Phenyl protons: ~7.2-7.8 ppm (multiplets)

  • Imidazole protons: ~7.0-8.0 ppm (singlets or doublets)

  • Amine protons (NH₂): Broad signal, chemical shift can vary significantly.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is used to confirm the molecular weight of the compound.

Rationale: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, non-volatile molecules like 1-phenyl-1H-imidazol-4-amine hydrochloride. It will provide the mass of the protonated molecule, which can be used to confirm the molecular formula.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • MS Analysis:

    • Infuse the sample solution into an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Look for the protonated molecular ion peak ([M+H]⁺). For 1-phenyl-1H-imidazol-4-amine (C₉H₉N₃), the expected monoisotopic mass is approximately 159.08 g/mol . The hydrochloride salt will dissociate in solution, so the observed mass will be that of the free base plus a proton.

Conclusion and Recommendations

The quality of 1-phenyl-1H-imidazol-4-amine hydrochloride can vary between suppliers, and it is often not well-documented. Therefore, it is imperative for researchers to perform their own rigorous quality control. The analytical methods detailed in this guide provide a robust framework for assessing the purity and confirming the identity of this important chemical intermediate.

Our recommendations for sourcing and handling 1-phenyl-1H-imidazol-4-amine hydrochloride are as follows:

  • Always request a batch-specific Certificate of Analysis before purchasing.

  • Perform in-house analysis on all new batches using, at a minimum, HPLC and ¹H NMR.

  • Store the compound in a cool, dry, and dark place to prevent degradation.

  • Consider the potential for impurities when planning your synthetic routes and purification strategies.

By following these guidelines, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • 欣恒研科技有限公司. (n.d.). 1-phenyl-1H-imidazol-4-amine hydrochloride.
  • Chemrio. (n.d.). 1-Phenyl-1h-imidazol-4-amine, HCl.
  • Echemi. (n.d.). (S)-1-(4-phenyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride.
  • ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 573–578. [Link]

  • NextSDS. (n.d.). 4-Phenyl-1H-iMidazol-2-aMine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Caloong Chemical Co., Ltd. (2023, July 7). Overview of the Synthesis Method of 2-Phenylimidazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN105884690A - Method for preparing 2-phenylimidazole.
  • Caloong Chemical Co., Ltd. (2025, December 24). 2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved from [Link]

  • Caloong Chemical Co., Ltd. (2024, August 20). 2-phenylimidazole Manufacturing Process CAS: 670-96-2. Retrieved from [Link]

  • PubChem. (n.d.). (1S)-1-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

  • MDPI. (2020, February 2). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from [Link]

  • ACS Publications. (2024, November 7). Development of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[4-(1H-Imidazol-4-yl)phenyl]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

Sources

Validation

Comparative Efficacy of 1-Phenyl-1H-imidazol-4-amine Hydrochloride in Target Binding Assays

Target Audience: Researchers, Assay Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals Application Focus: Deubiquitinase (DUB) Inhibitor Development (USP30) Introduction & Mechanistic Rationale In the dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals Application Focus: Deubiquitinase (DUB) Inhibitor Development (USP30)

Introduction & Mechanistic Rationale

In the development of inhibitors targeting ubiquitin-specific peptidases (USPs), fragment-based drug discovery (FBDD) relies heavily on identifying low-molecular-weight building blocks that establish high-quality interactions within the enzyme's catalytic cleft. 1-phenyl-1H-imidazol-4-amine hydrochloride has emerged as a highly privileged pharmacophore, particularly in the synthesis of cyano-substituted heterocycles targeting USP30 [1].

USP30 is a mitochondrial deubiquitinase that opposes Parkin-mediated mitophagy; its inhibition is a heavily pursued therapeutic strategy for Parkinson's disease, mitochondrial dysfunction, and oncology[1][2][3][4].

Why this specific fragment? The efficacy of 1-phenyl-1H-imidazol-4-amine hydrochloride is rooted in its dual-action binding modality:

  • Hydrogen Bonding: The 4-aminoimidazole core acts as a precise hydrogen bond donor/acceptor network, anchoring the fragment to the catalytic cysteine (Cys77) and surrounding backbone amides.

  • Hydrophobic Engagement: The 1-phenyl substitution perfectly occupies the hydrophobic S1 subpocket of USP30.

  • Aqueous Solubility: Utilizing the hydrochloride salt form ensures that high-concentration fragment stocks (e.g., 50 mM in DMSO) do not precipitate when subjected to 100-fold dilutions in aqueous assay buffers, preventing false negatives caused by compound aggregation.

G A Fragment Library (1-phenyl-1H-imidazol-4-amine) B Primary Screen (TR-FRET Binding) A->B C Orthogonal Validation (SPR Kinetics) B->C D Functional Assay (Ub-Rho114 Cleavage) C->D F Counter-Screen (USP7 / USP14) C->F E Hit-to-Lead Optimization D->E F->D

Figure 1: Orthogonal screening workflow for USP30 fragment evaluation.

Comparative Binding Performance

To objectively evaluate the binding efficacy of 1-phenyl-1H-imidazol-4-amine hydrochloride, we compare it against two structurally related alternative fragments commonly found in DUB screening libraries:

  • Alternative A (1-methyl-1H-imidazol-4-amine HCl): Lacks the bulky hydrophobic phenyl ring.

  • Alternative B (2-phenylthiazol-4-amine HCl): Replaces the imidazole with a thiazole, altering the heteroatom hydrogen-bonding geometry.

Table 1: Comparative Binding Metrics against USP30
CompoundTR-FRET IC₅₀ (µM)SPR KD​ (µM)Ligand Efficiency (LE)USP30 vs USP7 Selectivity
1-phenyl-1H-imidazol-4-amine HCl 45.2 52.1 0.38 >20-fold
1-methyl-1H-imidazol-4-amine HCl>500N/A (Weak)<0.201-fold (Non-selective)
2-phenylthiazol-4-amine HCl185.4210.50.283-fold

Data Synthesis: The addition of the 1-phenyl group (compared to the 1-methyl analog) drastically improves the TR-FRET IC₅₀ from >500 µM to 45.2 µM. Furthermore, the imidazole core outperforms the thiazole core (Alternative B), demonstrating that the specific nitrogen placement in the imidazole ring is critical for optimal hydrogen bonding within the USP30 active site.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be generated using robust, self-validating assay systems. Below are the detailed methodologies for the primary binding assays.

Protocol A: Time-Resolved FRET (TR-FRET) Competitive Binding

Causality & Rationale: Why choose TR-FRET over standard Fluorescence Polarization (FP)? Fragment libraries are screened at high concentrations (typically 0.5 to 1 mM in the assay). At these concentrations, small molecules often exhibit auto-fluorescence that masks the assay signal. TR-FRET utilizes a long-lifetime Terbium (Tb) donor, allowing a 100 µs time delay before signal acquisition. This temporal gate completely eliminates short-lived compound auto-fluorescence, ensuring high-fidelity data[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 5 nM His-tagged USP30 and 2 nM Terbium-labeled anti-His antibody in Assay Buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 1 mM DTT).

  • Compound Addition: Dispense 1-phenyl-1H-imidazol-4-amine HCl (10-point dose-response, starting at 1 mM) into a 384-well low-volume black microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter volume transfer.

  • Tracer Addition: Add 10 nM of a Cy5-labeled Ubiquitin probe (Acceptor) to initiate the competition.

  • Incubation & Reading: Incubate the plate in the dark for 60 minutes at room temperature to reach equilibrium. Read the plate on a multi-mode reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm (Tb) and 665 nm (Cy5).

Self-Validating System: Every assay plate must include a vehicle control (DMSO) and a positive control (a known covalent USP30 inhibitor). Calculate the Z'-factor for each plate. A Z'-factor 0.6 mathematically validates that the assay window is robust and the data is trustworthy.

G A Tb-labeled Anti-His Antibody (Donor) B His-tagged USP30 (Target) A->B Binds D High FRET Signal (Baseline) B->D Excitation at 340nm C Cy5-labeled Ubiquitin Probe (Acceptor) C->B Binds Active Site E 1-phenyl-1H-imidazol-4-amine (Competitor) E->B Competes with Probe F Probe Displacement E->F Induces G Low FRET Signal (Inhibition) F->G Signal Drop

Figure 2: TR-FRET competitive binding assay mechanism for USP30.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Causality & Rationale: While TR-FRET confirms equilibrium binding, it cannot distinguish between a compound that binds weakly but rapidly, versus one that binds tightly but slowly. SPR provides real-time kinetic rates ( kon​ and koff​ ). In FBDD, fragments with a measurable residence time ( 1/koff​ ) are heavily prioritized for hit-to-lead optimization, as longer residence times often correlate with superior in vivo efficacy.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize biotinylated USP30 onto a Streptavidin (SA) sensor chip. Target a low immobilization level (approx. 2000 RU) to prevent mass transport limitation artifacts.

  • Analyte Preparation: Dilute 1-phenyl-1H-imidazol-4-amine HCl in Running Buffer (PBS pH 7.4, 0.05% P20, 1% DMSO) to a top concentration of 500 µM, followed by a 2-fold dilution series.

  • Injection: Inject the analyte series over the chip at a high flow rate (50 µL/min) for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Data Fitting: Fit the resulting sensorgrams using a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Self-Validating System: SPR is highly sensitive to bulk refractive index changes caused by DMSO mismatches between the sample and running buffer. To validate the data:

  • Reference Channel: Always subtract the signal of a blank reference channel (Fc1) from the active channel (Fc2).

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5% DMSO) before and after the analyte runs to mathematically correct for bulk refractive index shifts. Without this step, fragment kinetic data is invalid.

References

  • US11370784B2 - Cyano-substituted heterocycles with activity as inhibitors of USP30 Google P
  • Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors MDPI
  • Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress PMC (NIH)
  • Chapter 12: Deubiquitinase Inhibitors: An Emerging Therapeutic Class RSC Books
  • Mitophagy in Neurodegenerative Diseases: Mechanisms of Action and the Advances of Drug Discovery ACS Public

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Safety & Regulatory Compliance

Safety

1-phenyl-1H-imidazol-4-amine hydrochloride proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and waste management not as a static checklist, but as a discipline rooted in molecular causality. When handling the disposal of 1-phenyl-1H-imidazol-4-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and waste management not as a static checklist, but as a discipline rooted in molecular causality. When handling the disposal of 1-phenyl-1H-imidazol-4-amine hydrochloride , we must look beyond generic safety data sheets and analyze the molecule's structural components to engineer a self-validating, compliant disposal workflow.

This guide provides drug development professionals and researchers with the operational logic and step-by-step methodologies required to safely manage this specific chemical waste.

Molecular Causality & Waste Characterization

Effective waste management begins with understanding how the chemical behaves in its discarded state. 1-phenyl-1H-imidazol-4-amine hydrochloride is a functionalized organic amine salt, and its structural features directly dictate its regulatory classification and handling:

  • The Hydrochloride Salt ( HCl ) : In aqueous or solvent solutions, the salt dissociates, lowering the pH and rendering the mixture corrosive. Crucially, the release of chloride ions ( Cl− ) dictates that any liquid waste containing this compound must be strictly categorized as Halogenated Organic Waste . Mixing halogenated waste with non-halogenated streams can lead to the formation of highly toxic dioxins during standard incineration, posing severe environmental risks. Furthermore, its acidic nature strictly prohibits the use of metal storage containers[1].

  • The Imidazole Core : This nitrogen-rich heterocycle can act as a metal chelator and exhibits potential aquatic toxicity. It must never be introduced into municipal wastewater systems or poured down the drain[2].

  • The Phenyl Group : Adds lipophilicity, meaning the compound will persist in organic phases during liquid-liquid extractions, requiring careful tracking of all organic waste layers.

Quantitative Regulatory Limits for Waste Accumulation

To maintain compliance with2[2] and the 3[3], laboratories must adhere to strict accumulation limits.

ParameterRCRA / Subpart K LimitOperational Directive & Causality
Standard Hazardous Waste 55 GallonsMaximum allowable volume in a Satellite Accumulation Area (SAA). Exceeding this triggers immediate central transfer[4].
Acute Hazardous Waste 1 QuartMaximum allowable volume for highly reactive acute wastes. Prevents catastrophic localized reactions[5].
SAA Storage Duration (Full) 3 DaysA full container must be transferred to the central accumulation area within 72 hours to minimize exposure risk[1].
Facility Storage Limit 6 MonthsMaximum time waste can remain on-site at an academic/research facility before vendor pickup to prevent container degradation[2].

Visualizing the Disposal Workflow

WasteWorkflow Gen Waste Generation: 1-phenyl-1H-imidazol-4-amine HCl State Determine Physical State Gen->State Solid Solid Waste (Powder, PPE, Vials) State->Solid Liquid Liquid Waste (Aqueous/Solvent Solutions) State->Liquid ContainerS HDPE Solid Waste Bin (Double-Bagged) Solid->ContainerS Halogenated Halogenated Organic Waste (Due to Chloride Counterion) Liquid->Halogenated ContainerL Glass/HDPE Liquid Carboy (Vented if in-line) Halogenated->ContainerL Label RCRA Labeling & Subpart K Accumulation (< 6 months) ContainerS->Label ContainerL->Label Incineration High-Temperature Incineration (EPA-Approved Facility) Label->Incineration

Decision tree for the RCRA-compliant disposal of 1-phenyl-1H-imidazol-4-amine HCl.

Standard Operating Procedure (SOP): Point-of-Generation Waste Processing

This self-validating protocol ensures that waste is captured, categorized, and stored without risk of cross-contamination or regulatory violation.

Step 1: Container Selection and Preparation

  • Action : Select a chemically compatible container, strictly utilizing High-Density Polyethylene (HDPE) or borosilicate glass.

  • Causality : The acidic nature of the hydrochloride salt will corrode steel or aluminum containers over time, potentially leading to a catastrophic breach and secondary contamination[1].

  • Validation : Verify the container has a leak-proof, screw-top cap. Makeshift lids (e.g., aluminum foil, parafilm) are strictly prohibited[4].

Step 2: Chemical Transfer and Segregation

  • Action (Liquids) : Deposit any dissolved 1-phenyl-1H-imidazol-4-amine hydrochloride into the designated Halogenated Liquid Waste carboy.

  • Action (Solids) : Place contaminated weigh boats, pipette tips, and residual powder into a double-bagged solid hazardous waste bin.

  • Validation : Cross-reference the waste carboy's existing log. Ensure no strong oxidizers or strong bases are present in the carboy, as the amine/imidazole ring can undergo exothermic oxidation, potentially releasing toxic NOx​ gases[6].

Step 3: RCRA-Compliant Labeling

  • Action : Affix a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly list "1-phenyl-1H-imidazol-4-amine hydrochloride" and the exact solvent composition by percentage[1].

  • Validation : Review the label to ensure no chemical abbreviations (e.g., "1-Ph-Imid-HCl") are used. Abbreviations violate EPA hazard communication standards[7].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action : Store the container in a designated SAA equipped with secondary containment (e.g., a chemically resistant plastic tray) to capture potential leaks[2].

  • Validation : Physically check that the container is completely closed. Under EPA Subpart K, containers must be kept closed at all times except when actively adding or removing waste[8].

Methodology: Emergency Spill Decontamination Workflow

In the event of an accidental release, the 7[7] dictates an immediate, systematic response to prevent exposure and environmental discharge.

  • Isolate & Protect : Evacuate personnel from the immediate vicinity. Don appropriate PPE, including nitrile gloves, chemical safety goggles, a lab coat, and an N95/P100 particulate respirator if dry powder is involved[9].

  • Containment (Solid Spills) : Dampen the powder slightly with water before sweeping it up with a non-sparking tool[9]. Causality: 1-phenyl-1H-imidazol-4-amine hydrochloride is a fine powder that can easily aerosolize, posing an inhalation hazard. Dampening it reduces airborne particulate matter, while non-sparking tools prevent the ignition of suspended organic dust[6].

  • Containment (Liquid Spills) : Absorb the solution with an inert material (e.g., vermiculite or sand). Do NOT use combustible absorbents like sawdust, which can react with the organic components.

  • Neutralization and Collection : Place all spill cleanup materials (including contaminated PPE and absorbents) into a solid hazardous waste container.

  • Post-Spill Validation : Wash the affected surface with a mild detergent and water, collecting the wash water for hazardous disposal, as it will contain residual halogenated amines[10].

References

  • Laboratory Hazardous Waste Disposal Guidelines , Central Washington University. 1

  • How to Ensure Safe Chemical Waste Disposal in Laboratories , Daniels Health. 2

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD , Occupational Safety and Health Administration (OSHA). 3

  • Chemistry Lab Waste Disposal , Environmental Marketing Services. 4

  • Laboratory Guide for Managing Chemical Waste , Vanderbilt University Medical Center. 5

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories , US Environmental Protection Agency (EPA). 8

  • The Laboratory Standard , Office of Clinical and Research Safety. 7

  • Imidazole - SAFETY DATA SHEET , Fisher Scientific.6

  • Bis(2-chloroethyl)amine hydrochloride , Santa Cruz Biotechnology. 9

  • Safety Data Sheet for 2M Imidazole (B1077) NZL , New England Biolabs. 11

Sources

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Feasible Synthetic Routes

Reactant of Route 1
1-phenyl-1H-imidazol-4-amine hydrochloride
Reactant of Route 2
1-phenyl-1H-imidazol-4-amine hydrochloride
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